molecular formula C17H15Cl2N9O2 B6890452 (R)-MLT-985

(R)-MLT-985

Cat. No.: B6890452
M. Wt: 448.3 g/mol
InChI Key: GBIASRXDYFFUED-VIFPVBQESA-N
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Description

(R)-MLT-985 is a useful research compound. Its molecular formula is C17H15Cl2N9O2 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIASRXDYFFUED-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-MLT-985: A Deep Dive into its Mechanism of Action in Activated B-Cell Like Diffuse Large B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive subtype of non-Hodgkin lymphoma characterized by chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, leading to constitutive activation of the pro-survival NF-κB pathway.[1][2][3] A key mediator in this signaling cascade is the CARD11-BCL10-MALT1 (CBM) complex, which is essential for lymphocyte activation and proliferation.[4] The paracaspase MALT1, a central component of the CBM complex, possesses both scaffolding and proteolytic functions that are critical for downstream NF-κB activation.[1]

(R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of MALT1 protease activity. Its mechanism of action centers on the disruption of the aberrant signaling that drives the survival of ABC-DLBCL cells, making it a promising therapeutic agent for this challenging malignancy. This technical guide provides an in-depth overview of the mechanism of action of this compound in ABC-DLBCL, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

This compound functions as a highly selective allosteric inhibitor of the MALT1 paracaspase. Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that inhibits its activity. In the case of this compound, this allosteric inhibition prevents the proteolytic cleavage of MALT1 substrates, which are crucial for the propagation of NF-κB signaling.

In ABC-DLBCL, constitutive activation of the CBM complex leads to continuous MALT1-mediated cleavage of several key substrates, including BCL10, CYLD, and RelB. This cleavage activity is essential for sustaining the NF-κB signaling that promotes tumor cell proliferation and survival. By inhibiting MALT1's protease function, this compound effectively blocks the cleavage of these substrates, leading to a downstream suppression of the NF-κB pathway. This targeted inhibition ultimately results in decreased expression of NF-κB target genes, leading to cell growth inhibition and apoptosis in MALT1-dependent ABC-DLBCL cells.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in preclinical models of ABC-DLBCL.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssayMALT1 Protease3 nM
IL-2 Reporter Gene AssayJurkat T-cells20 nM
Cell Growth InhibitionOCI-Ly3 (CARD11 mutant ABC-DLBCL)0.03 µM
ROS Production InhibitionOCI-Ly3 (CARD11 mutant ABC-DLBCL)0.24 µM
Human PBMC IL-2 ReleaseHuman Peripheral Blood Mononuclear Cells0.5 µM

Table 2: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model

Animal ModelCell LineTreatmentOutcomeReference
XenograftOCI-Ly3 (CARD11-mutant ABC-DLBCL)30 mg/kg, p.o., twice dailyInhibition of tumor growth
XenograftOCI-Ly3 (CARD11-mutant ABC-DLBCL)30 mg/kg, i.g., starting day 13 post-engraftmentProlonged survival (median survival of 41 days)

Signaling Pathway and Experimental Workflow Diagrams

MALT1_Signaling_Pathway Signaling Pathway of MALT1 in ABC-DLBCL and Inhibition by this compound cluster_upstream Upstream Signaling cluster_cbm CBM Complex cluster_downstream Downstream Effects BCR BCR/TLR Signaling CARD11 CARD11 (mutated) BCR->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits Substrates Substrate Cleavage (BCL10, CYLD, RelB) MALT1->Substrates cleaves NFkB NF-κB Activation Substrates->NFkB Gene_Expression Gene Expression (Anti-apoptotic, Proliferation) NFkB->Gene_Expression promotes Cell_Survival Tumor Cell Survival and Proliferation Gene_Expression->Cell_Survival Inhibitor This compound Inhibitor->MALT1 inhibits

Caption: CBM signaling in ABC-DLBCL and this compound inhibition.

Experimental_Workflow Experimental Workflow for Evaluating this compound Efficacy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (MALT1 Protease Activity) Treatment Treatment with This compound Biochemical_Assay->Treatment Cell_Culture ABC-DLBCL Cell Culture (e.g., OCI-Ly3) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (Substrate Cleavage) Treatment->Western_Blot Xenograft_Model Xenograft Model Generation (OCI-Ly3 in mice) In_Vivo_Treatment In Vivo Dosing (p.o. or i.g.) Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for this compound and other MALT1 inhibitors in ABC-DLBCL studies.

MALT1 Biochemical Assay
  • Objective: To determine the in vitro inhibitory activity of this compound on MALT1 protease.

  • Principle: A fluorogenic MALT1 assay measures the cleavage of a specific substrate, releasing a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

  • Procedure (adapted from generic MALT1 assay descriptions):

    • Recombinant human MALT1 enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.

    • A fluorogenic MALT1 substrate is added to initiate the reaction.

    • The reaction is incubated at room temperature, protected from light.

    • Fluorescence is measured at appropriate excitation and emission wavelengths using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture
  • Cell Line: OCI-Ly3, a human ABC-DLBCL cell line harboring a CARD11 mutation.

  • Culture Medium: IMDM supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay
  • Objective: To assess the effect of this compound on the proliferation of ABC-DLBCL cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Procedure (adapted from similar compound studies):

    • OCI-Ly3 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • Cells are treated with a dose range of this compound (e.g., 19.5-10000 nM) or vehicle control (DMSO) for 24 to 120 hours.

    • After the incubation period, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • Luminescence is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Western Blot for MALT1 Substrate Cleavage
  • Objective: To confirm the inhibition of MALT1 protease activity in cells by observing the cleavage status of its substrates.

  • Procedure (adapted from general Western blot protocols for MALT1 substrates):

    • OCI-Ly3 cells are treated with this compound (e.g., 10-1000 nM) or vehicle control for 24 hours.

    • Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against MALT1 substrates (e.g., BCL10, CYLD, RelB) and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized. A reduction in the cleaved form or an accumulation of the full-length form of the substrate indicates MALT1 inhibition.

ABC-DLBCL Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Procedure (based on OCI-Ly3 xenograft studies):

    • Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously injected with OCI-Ly3 cells.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The treatment group receives this compound orally (p.o.) or by oral gavage (i.g.) at a specified dose and schedule (e.g., 30 mg/kg, twice daily).

    • The control group receives the vehicle.

    • Tumor volume is measured regularly using calipers.

    • For survival studies, mice are monitored until a pre-defined endpoint.

    • Tumor growth inhibition and survival curves are plotted to assess efficacy.

Conclusion

This compound represents a targeted therapeutic strategy for ABC-DLBCL by selectively inhibiting the MALT1 paracaspase, a critical node in the oncogenic NF-κB signaling pathway. Its potent and selective allosteric mechanism of action effectively suppresses the growth and survival of MALT1-dependent cancer cells. The preclinical data strongly support its continued investigation as a potential treatment for patients with this aggressive lymphoma subtype. Further clinical studies are warranted to establish its safety and efficacy in humans.

References

The Biological Activity of (R)-MLT-985: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: (R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1 is a paracaspase whose proteolytic activity is a critical driver of the NF-κB pathway, particularly in lymphocytes.[4][5] Dysregulation of this pathway is a hallmark of certain B-cell malignancies, most notably the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This compound demonstrates significant preclinical activity, inhibiting MALT1 with high biochemical potency, suppressing aberrant signaling in cancer cell lines, and causing tumor regression in xenograft models. This document provides a comprehensive overview of its biological activity, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Allosteric Inhibition of the MALT1 Protease

MALT1 functions as both a scaffold and a protease within the CBM complex. Following antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease function. Active MALT1 cleaves several substrates, including BCL10, CYLD, and RelB, which ultimately removes inhibitory checks on the NF-κB signaling pathway and promotes its activation.

This compound acts as an allosteric inhibitor, binding to a site distinct from the enzyme's active site. This binding event induces a conformational change that prevents the protease from effectively cleaving its substrates, thereby blocking downstream NF-κB activation and suppressing the proliferation and survival of MALT1-dependent cancer cells.

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Activation CARD11 CARD11 BCR->CARD11 recruits CBM_Complex CBM Complex Assembly CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 Protease MALT1->CBM_Complex Substrates MALT1 Substrates (e.g., CYLD, RelB) MALT1->Substrates cleaves CBM_Complex->MALT1 activates IKK IKK Complex CBM_Complex->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Substrates->IKK inhibition MLT985 This compound MLT985->MALT1 allosterically inhibits Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Transcription activates

Caption: MALT1 signaling pathway and inhibition by this compound.

Quantitative Biological Data

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. A lower IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value signifies higher potency.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type System Target/Endpoint Value Reference
Biochemical Recombinant Enzyme MALT1 Protease Activity IC50: 3 nM
Cell-Based Jurkat T-cells IL-2 Reporter Gene IC50: 20 nM

| Cell-Based | Human PBMCs | IL-2 Release | IC50: 0.5 µM | |

Table 2: Anti-proliferative and Cellular Activity in DLBCL Cell Lines

Cell Line Subtype Endpoint Value Reference
OCI-Ly3 ABC-DLBCL Antiproliferation EC50: 0.12 µM
OCI-Ly3 ABC-DLBCL ROS Production Inhibition IC50: 0.03 µM

| BJAB | GCB-DLBCL | Growth in Soft Agar | IC50: > 10 µM | |

Table 3: Selectivity Profile

Target Class Details Result Reference

| Human Proteases | Panel of 23 proteases, including Caspase-3 and Cathepsins B, C, K, L, S | IC50 > 10 µM for all tested | |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been confirmed in preclinical animal models. In a xenograft model using the CARD11-mutant ABC-DLBCL cell line OCI-Ly3, oral administration of this compound led to significant anti-tumor effects.

  • Model: OCI-Ly3 tumor xenograft in mice.

  • Treatment: 30 mg/kg, administered orally (p.o.), twice daily.

  • Outcome: The treatment resulted in tumor growth inhibition and prolonged the median survival of the tumor-bearing mice.

Detailed Experimental Protocols

MALT1 Biochemical Potency Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant MALT1 protein.

  • Principle: A fluorogenic peptide substrate, which emits a fluorescent signal upon cleavage by MALT1, is used. The reduction in fluorescence in the presence of the inhibitor corresponds to its potency.

  • Key Reagents:

    • Recombinant human MALT1 protease domain.

    • Fluorogenic substrate (e.g., Ac-LRSR-AMC).

    • Assay Buffer (e.g., HEPES, NaCl, DTT, CHAPS).

    • This compound serially diluted in DMSO.

  • Methodology:

    • Add assay buffer to a 384-well microplate.

    • Dispense serial dilutions of this compound or DMSO (vehicle control).

    • Add recombinant MALT1 enzyme and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Workflow A Prepare serial dilutions of this compound B Add recombinant MALT1 to microplate wells A->B C Pre-incubate (15 min) B->C D Add fluorogenic substrate C->D E Monitor fluorescence kinetically D->E F Calculate IC50 value E->F

Caption: Workflow for the MALT1 biochemical potency assay.
Cellular Antiproliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

  • Principle: Cell viability is assessed using a reagent that measures ATP content, as ATP levels correlate with the number of metabolically active cells.

  • Key Reagents:

    • ABC-DLBCL cell line (e.g., OCI-Ly3).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • This compound serially diluted.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Methodology:

    • Seed OCI-Ly3 cells into a 96-well white, clear-bottom plate at a determined density (e.g., 10,000 cells/well).

    • Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC50 value.

Western Blot for MALT1 Substrate Cleavage

This method provides direct evidence of target engagement within the cell by measuring the inhibition of MALT1's proteolytic activity on its native substrates.

  • Principle: Following treatment with this compound, cells are lysed and the cleavage of MALT1 substrates like CYLD or RelB is assessed by immunoblotting. Inhibition of MALT1 activity results in a decrease in the cleaved form of the substrate.

  • Key Reagents:

    • ABC-DLBCL cell line (e.g., OCI-Ly10, TMD8).

    • This compound.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • Primary antibodies specific for MALT1 substrates (e.g., anti-RelB, anti-CYLD).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • Culture cells and treat with various concentrations of this compound for a defined time (e.g., 24 hours).

    • Harvest and lyse the cells on ice.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Use densitometry to quantify the band intensity of the cleaved substrate relative to the full-length protein or a loading control (e.g., β-actin).

WB_Workflow A Treat ABC-DLBCL cells with this compound B Harvest and Lyse Cells A->B C Quantify Protein (BCA Assay) B->C D Separate Proteins (SDS-PAGE) C->D E Transfer to PVDF Membrane D->E F Block and Incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G H Image and Analyze (Densitometry) G->H

Caption: General workflow for Western blot analysis.

References

The Role of (R)-MLT-985 in CARD11/BCL10/MALT1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CARD11/BCL10/MALT1 (CBM) signaling complex is a critical regulator of lymphocyte activation and a key driver in certain hematological malignancies. Its dysregulation, often through gain-of-function mutations in components like CARD11, leads to constitutive activation of downstream pathways, including NF-κB and JNK, promoting cell survival and proliferation. MALT1, the enzymatic component of the CBM complex, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of (R)-MLT-985, a potent and selective allosteric inhibitor of MALT1, and its role in modulating CBM signaling. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Introduction to the CARD11/BCL10/MALT1 (CBM) Signaling Pathway

The CBM signalosome is a multi-protein complex essential for T-cell and B-cell receptor signaling.[1][2][3] Upon receptor stimulation, CARD11 (Caspase Recruitment Domain Family Member 11) undergoes a conformational change, leading to the recruitment of BCL10 (B-cell lymphoma/leukemia 10) and MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2] This assembly acts as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of transcription factors such as NF-κB and the JNK signaling cascade.

MALT1 possesses a unique paracaspase activity that is crucial for amplifying the signal. It cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB. In certain cancers, like Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), mutations in CARD11 lead to the constitutive formation of the CBM complex and chronic MALT1 activation, driving lymphomagenesis. This dependency on MALT1 activity makes it an attractive target for therapeutic intervention.

This compound: A Potent Allosteric MALT1 Inhibitor

This compound is the active R-enantiomer of MLT-985, a selective and orally active allosteric inhibitor of the MALT1 paracaspase. By binding to an allosteric site, this compound induces a conformational change in MALT1 that inhibits its proteolytic activity without directly competing with substrate binding at the active site.

Quantitative Efficacy Data

The potency and efficacy of this compound and its racemic mixture (MLT-985) have been characterized in various in vitro and in vivo models.

Parameter Molecule Assay Value Reference
IC50 This compoundBiochemical MALT1 Protease Assay3 nM
IC50 This compoundJurkat T-cell IL-2 Production Assay20 nM
Cell Growth Inhibition MLT-985OCI-Ly3 (CARD11 mutant) cells (24h)Effective at 19.5-10000 nM
Inhibition of MALT1 Protease Activity MLT-985ABC-DLBCL cells (24h)Effective at 10-1000 nM
In Vivo Efficacy MLT-985OCI-Ly3 Xenograft Model30 mg/kg, p.o., twice daily

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the CBM signaling pathway and the mechanism of action of this compound.

CBM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus Antigen Receptor Antigen Receptor CARD11 CARD11 Antigen Receptor->CARD11 Activation BCL10 BCL10 CARD11->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Binding IKK IKK MALT1->IKK Activation JNK JNK MALT1->JNK Activation NF-kB NF-kB IKK->NF-kB Activation AP-1 AP-1 JNK->AP-1 Activation Gene Expression Gene Expression NF-kB->Gene Expression Transcription AP-1->Gene Expression Transcription MoA_R_MLT_985 cluster_cbm Active CBM Complex cluster_downstream Downstream Signaling CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1_active MALT1 (Active) BCL10->MALT1_active MALT1_inactive MALT1 (Inactive) IKK_JNK_activation IKK/JNK Activation MALT1_active->IKK_JNK_activation This compound This compound This compound->MALT1_active NFkB_AP1_activation NF-kB/AP-1 Activation IKK_JNK_activation->NFkB_AP1_activation Cell_Survival Cell Survival & Proliferation NFkB_AP1_activation->Cell_Survival Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Cellular IC50 Selectivity Profiling Selectivity Profiling Cell-Based Assay->Selectivity Profiling Off-target effects Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization Pharmacokinetics Pharmacokinetics Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Efficacy Pharmacodynamics Pharmacodynamics Xenograft Model->Pharmacodynamics Target Engagement Clinical Candidate Clinical Candidate Pharmacodynamics->Clinical Candidate Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay IC50 Lead Optimization->Pharmacokinetics ADME

References

(R)-MLT-985: A Technical Guide to a Potent and Selective MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-MLT-985, a highly selective and potent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology and immunology.

Core Chemical Properties

This compound is the R-enantiomer of the MALT1 inhibitor MLT-985. Its chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 1832577-07-7N/A
Molecular Formula C₁₇H₁₅Cl₂N₉O₂[1][2]
Molecular Weight 448.27 g/mol [1][2]
IUPAC Name (R)-1-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)ureaAdapted from (S)-enantiomer
Appearance Solid[3]
Solubility Soluble in DMSO
Storage Store at -20°C for short-term and -80°C for long-term

Mechanism of Action: Inhibition of the MALT1 Signaling Pathway

This compound functions as a selective, allosteric inhibitor of the MALT1 paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in the activation of the NF-κB signaling pathway downstream of antigen receptors in lymphocytes.

In certain B-cell malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), mutations in the CBM complex components lead to constitutive activation of MALT1, promoting cell survival and proliferation. By binding to an allosteric site on MALT1, this compound inhibits its proteolytic activity, thereby blocking the cleavage of its substrates and suppressing the aberrant NF-κB signaling that drives cancer cell growth.

Below is a diagram illustrating the MALT1 signaling pathway and the point of inhibition by this compound.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (e.g., BCR) PKC PKC Antigen_Receptor->PKC Activation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Translocation R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Data and Protocols

This compound has demonstrated significant activity in both in vitro and in vivo models of B-cell malignancies.

In Vitro Activity

This compound shows potent inhibition of MALT1-dependent cancer cell lines.

AssayCell LineIC₅₀/EC₅₀Source
MALT1 Protease Inhibition-3 nM
MALT1-dependent IL-2 ProductionJurkat20 nM
Cell Growth InhibitionOCI-Ly30.12 µM

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on a sensitive cell line such as OCI-Ly3.

Cell_Growth_Assay_Workflow Start Start Cell_Culture 1. Culture OCI-Ly3 cells in appropriate medium Start->Cell_Culture Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation 4. Incubate for 24-72 hours Compound_Addition->Incubation Viability_Assay 5. Perform cell viability assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Measure luminescence and calculate IC₅₀ Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell growth inhibition assay.

Methodology:

  • Cell Culture: OCI-Ly3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

  • Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.

  • Cell Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in a xenograft model of ABC-DLBCL.

Animal ModelCell LineTreatmentOutcomeSource
XenograftOCI-Ly330 mg/kg, p.o., twice dailyTumor growth inhibition and prolonged survival

The following protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound.

Xenograft_Model_Workflow Start Start Cell_Implantation 1. Subcutaneously implant OCI-Ly3 cells into immunodeficient mice Start->Cell_Implantation Tumor_Growth 2. Monitor tumor growth Cell_Implantation->Tumor_Growth Treatment_Initiation 3. Initiate treatment when tumors reach a specific size Tumor_Growth->Treatment_Initiation Compound_Admin 4. Administer this compound (e.g., 30 mg/kg, p.o., BID) Treatment_Initiation->Compound_Admin Monitoring 5. Monitor tumor volume and animal well-being Compound_Admin->Monitoring Endpoint 6. Endpoint: Tumor size limit or study duration Monitoring->Endpoint End End Endpoint->End

References

Enantiomeric Specificity of (R)-MLT-985: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomeric specificity of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it an attractive therapeutic target for certain B-cell malignancies and autoimmune disorders. This document summarizes the available quantitative data on the inhibitory activity of MLT-985, details the experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows. The evidence strongly indicates that the inhibitory activity of MLT-985 resides in its (R)-enantiomer.

Introduction

MLT-985 is a small molecule inhibitor that targets the allosteric site of the MALT1 protein, preventing its proteolytic activity. This activity is crucial for the propagation of NF-κB signaling downstream of B-cell receptor and T-cell receptor activation. Dysregulation of this pathway is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). The stereochemistry of drug candidates can significantly impact their pharmacological properties, including efficacy and safety. This guide focuses on the enantiomeric specificity of MLT-985, highlighting the superior activity of the (R)-enantiomer.

Data Presentation

Table 1: Biochemical and Cellular Inhibitory Activity of MLT-985

CompoundAssay TypeTarget/Cell LineIC50Citation
MLT-985Biochemical MALT1 InhibitionRecombinant MALT13 nM[1][2]
This compoundBiochemical MALT1 InhibitionRecombinant MALT13 nM[2]
MLT-985IL-2 Reporter Gene AssayJurkat T-cells20 nM[3]
This compoundMALT1-dependent IL-2 productionJurkat cells20 nM[2]
MLT-985Antiproliferative ActivityOCI-Ly3 (ABC-DLBCL)0.12 µM (EC50)
MLT-985Inhibition of ROS productionOCI-Ly3 (ABC-DLBCL)0.03 µM
MLT-985Growth InhibitionBJAB> 10 µM

Note: MLT-985 is often used to refer to the active (R)-enantiomer in literature.

Signaling Pathway

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, leading to the nuclear translocation of NF-κB and subsequent transcription of pro-survival genes. This compound, as an allosteric inhibitor, binds to a site distinct from the active site, inducing a conformational change that prevents substrate binding and cleavage.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Antigen Antigen->BCR BTK BTK Syk->BTK PKCβ PKCβ BTK->PKCβ CBM CARD11-BCL10-MALT1 (CBM) Complex PKCβ->CBM TRAF6 TRAF6 CBM->TRAF6 MALT1_inactive Inactive MALT1 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates & degrades NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation R_MLT_985 This compound R_MLT_985->CBM allosteric inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) NFκB_nuc->Gene_Transcription MALT1_Biochemical_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Recombinant_MALT1 Recombinant MALT1 Enzyme Incubation Incubate Enzyme with this compound Recombinant_MALT1->Incubation Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ac-LR-AMC) Add_Substrate Add Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate R_MLT_985 This compound (Test Compound) R_MLT_985->Incubation Assay_Buffer Assay Buffer Assay_Buffer->Incubation Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50 Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Culture OCI-Ly3 (ABC-DLBCL) cells Implantation Subcutaneous implantation of cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., oral gavage) or vehicle daily Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Euthanasia Euthanize mice at pre-defined endpoint Monitoring->Euthanasia Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Data_Analysis Analyze tumor growth inhibition (TGI) Tumor_Excision->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Data of (R)-MLT-985

Introduction

This compound is the R-enantiomer of MLT-985, a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) paracaspase. MALT1 is a critical downstream component of the CARD11-BCL10-MALT1 (CBM) signalosome, which mediates antigen receptor-dependent activation of the NF-κB pathway.[1][2][3] Constitutive activation of this pathway is a hallmark of certain lymphoid malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[3] This document provides a comprehensive overview of the available preclinical data on this compound and its racemate, MLT-985, detailing its mechanism of action, potency, selectivity, and anti-tumor efficacy.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MALT1 protease.[4] Upon T-cell or B-cell receptor stimulation, the CBM complex forms, leading to the activation of MALT1's protease function. Active MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as RELB, A20, and CYLD. This cleavage activity is essential for the nuclear translocation of the NF-κB transcription factor complex, which promotes the expression of genes critical for lymphocyte activation, proliferation, and survival.

By binding to an allosteric site, this compound inhibits the proteolytic activity of MALT1. This prevents the degradation of NF-κB negative regulators, thereby suppressing the aberrant signaling that drives the growth and survival of MALT1-dependent cancer cells.

Signaling Pathway Diagram

MALT1_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TCR_BCR TCR / BCR Activation CBM_complex CARD11-BCL10-MALT1 (CBM) Complex Formation TCR_BCR->CBM_complex Signal MALT1_active MALT1 Protease Activation CBM_complex->MALT1_active Neg_Regulators RELB, A20, CYLD (NF-κB Inhibitors) MALT1_active->Neg_Regulators Cleaves & Inactivates NFkB_activation NF-κB Complex Activation MALT1_active->NFkB_activation Promotes Neg_Regulators->NFkB_activation Inhibits NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation MLT985 This compound MLT985->MALT1_active Allosteric Inhibition Gene_expression Gene Expression (Proliferation, Survival) NFkB_translocation->Gene_expression

Caption: MALT1 signaling pathway and inhibition by this compound.

Potency and Selectivity

MLT-985 demonstrates potent inhibition of MALT1 protease activity both in biochemical and cellular assays. Its high selectivity is crucial for minimizing off-target effects.

Table 1: In Vitro Potency of MLT-985
Assay TypeSystemEndpointIC₅₀ Value
Biochemical AssayRecombinant MALT1 ProteaseProtease Activity3 nM
Cellular Reporter AssayJurkat T-cellsIL-2 Reporter Gene20 nM
Cellular Functional AssayHuman PBMCsIL-2 Release500 nM (0.5 µM)
Cellular Functional AssayJurkat T-cellsIL-2 Production20 nM
Cellular Activity AssayABC-DLBCL CellsMALT1 Protease Activity10 - 1000 nM (Range)
Cell Growth AssayOCI-Ly3 CellsCell Growth19.5 - 10000 nM (Range)

Data sourced from multiple vendors and publications.

Table 2: Selectivity Profile of MLT-985
Protease PanelNumber of ProteasesResult
Human Protease Panel23IC₅₀ > 10 µM for all
Including:
- Cysteine ProteasesCaspase 3IC₅₀ > 10 µM
Cathepsin B, C, K, L, SIC₅₀ > 10 µM

Data sourced from ProbeChem.

Preclinical Efficacy in Oncology Models

The anti-tumor activity of MLT-985 has been evaluated in xenograft models of ABC-DLBCL, a malignancy often characterized by mutations in the CBM pathway component, CARD11.

Table 3: In Vivo Efficacy of MLT-985
Model TypeCell LineDosing RegimenKey Outcomes
CARD11-mutant ABC-DLBCL XenograftOCI-Ly330 mg/kg, p.o., twice dailyDemonstrated tumor regression.
OCI-Ly3 Tumor XenograftOCI-Ly330 mg/kg, i.g., from day 13 post-engraftmentProlonged median survival to 41 days.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoints cell_culture 1. OCI-Ly3 Cell Culture (CARD11-mutant ABC-DLBCL) engraftment 2. Subcutaneous Engraftment in Mice cell_culture->engraftment tumor_growth 3. Tumor Growth Monitoring engraftment->tumor_growth randomization 4. Randomization into Vehicle & Treatment Groups tumor_growth->randomization treatment 5. Dosing: MLT-985 (30 mg/kg, p.o., BID) or Vehicle Control randomization->treatment measurement 6. Tumor Volume Measurement treatment->measurement survival 7. Survival Monitoring treatment->survival analysis 8. Data Analysis: Tumor Growth Inhibition & Survival Curves measurement->analysis survival->analysis

References

Target Validation of (R)-MLT-985 in B-Cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the target validation of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical driver of pro-survival NF-κB signaling in certain B-cell malignancies, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This document provides a comprehensive overview of the preclinical data supporting MALT1 as a therapeutic target and the validation of this compound as a promising clinical candidate. Included are quantitative data on its potency and efficacy, detailed experimental protocols for target validation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: MALT1 as a Therapeutic Target in B-Cell Malignancies

The paracaspase MALT1 is a crucial mediator of oncogenic signaling in several B-cell lymphomas.[1][2] In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) pathway leads to the formation of the CBM complex, which in turn activates MALT1's scaffolding and proteolytic functions.[3][4] This results in the cleavage of several substrates, including BCL10, CYLD, and RelB, ultimately leading to the activation of the canonical NF-κB pathway and the expression of pro-survival genes.[5] The dependence of these tumors on MALT1 signaling makes it a compelling therapeutic target.

This compound is the R-enantiomer of MLT-985, a highly selective, allosteric inhibitor of MALT1. It binds to a site distinct from the active site, offering a non-competitive mechanism of inhibition. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in MALT1-dependent B-cell lymphoma models.

Quantitative Data Summary

The following tables summarize the key quantitative data for MLT-985, the racemic mixture containing the active (R)-enantiomer.

Table 1: In Vitro Potency of MLT-985

Assay TypeDescriptionIC50Reference
Biochemical AssayInhibition of MALT1 protease activity3 nM
IL-2 Reporter Gene AssayInhibition of MALT1-dependent IL-2 production in Jurkat cells20 nM
Cellular Proliferation AssayGrowth inhibition of CARD11-mutant OCI-Ly3 ABC-DLBCL cells120 nM (EC50)

Table 2: In Vivo Efficacy of MLT-985 in an OCI-Ly3 Xenograft Model

Animal ModelDosage and AdministrationOutcomeReference
CARD11-mutant ABC-DLBCL xenograft (OCI-Ly3)30 mg/kg, orally, twice dailyInhibition of tumor growth
OCI-Ly3 tumor xenograft mice30 mg/kg, intragastrically, starting day 13 post-engraftmentProlonged survival (median survival of 41 days)

Signaling Pathways and Experimental Workflows

MALT1-Mediated NF-κB Signaling Pathway in ABC-DLBCL

MALT1_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK CARD11 CARD11 BTK->CARD11 CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->BCL10 cleavage MALT1->CBM_complex RelB RelB MALT1->RelB cleavage CYLD CYLD MALT1->CYLD cleavage TRAF6 TRAF6 CBM_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB P NFkB NF-κB (p50/RelA) IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc R_MLT_985 This compound R_MLT_985->MALT1 Gene_expression Pro-survival Gene Expression NFkB_nuc->Gene_expression

Caption: MALT1 signaling in ABC-DLBCL.

Experimental Workflow for this compound Target Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Assay (MALT1 Protease Activity) Cell_Viability_Assay Cell Viability Assay (ABC-DLBCL Cell Lines) Biochemical_Assay->Cell_Viability_Assay Substrate_Cleavage_Assay Substrate Cleavage Assay (Western Blot) Cell_Viability_Assay->Substrate_Cleavage_Assay Xenograft_Model Xenograft Model (OCI-Ly3 in NSG mice) Substrate_Cleavage_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Survival_Study Survival Study Efficacy_Study->Survival_Study

Caption: Workflow for this compound validation.

Detailed Experimental Protocols

MALT1 Biochemical Protease Assay

This protocol is adapted from fluorogenic assays used to measure MALT1 protease activity.

  • Reagents and Materials:

    • Recombinant human MALT1 enzyme

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5

    • This compound dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the MALT1 enzyme solution to each well.

    • Add 25 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic MALT1 substrate to each well.

    • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at 2-minute intervals for 60 minutes at 37°C.

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the IC50 value by plotting the percentage of MALT1 inhibition against the log concentration of this compound.

Cell Viability (MTT) Assay in ABC-DLBCL Cell Lines

This protocol is a standard method for assessing cell viability.

  • Reagents and Materials:

    • ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear microplates

    • Microplate spectrophotometer

  • Procedure:

    • Seed ABC-DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

MALT1 Substrate Cleavage Assay (Western Blot)

This protocol is used to confirm the inhibition of MALT1's proteolytic activity in a cellular context.

  • Reagents and Materials:

    • ABC-DLBCL cell lines (e.g., OCI-Ly3)

    • This compound dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-RelB, anti-CYLD) and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Treat OCI-Ly3 cells with varying concentrations of this compound or DMSO for 24 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to assess the levels of full-length and cleaved MALT1 substrates.

ABC-DLBCL Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Animals and Cell Line:

    • 6-8 week old female immunodeficient mice (e.g., NOD-SCID gamma - NSG)

    • OCI-Ly3 ABC-DLBCL cell line

  • Procedure:

    • Subcutaneously inject 5-10 x 10^6 OCI-Ly3 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

    • Prepare the formulation of this compound for oral administration (e.g., in 0.5% methylcellulose).

    • Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the respective groups twice daily.

    • Continue treatment for a predefined period (e.g., 21 days) and monitor tumor volume and body weight every 2-3 days.

    • For survival studies, monitor the mice until they meet predefined humane endpoints.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot).

Conclusion

The presented data strongly support the validation of MALT1 as a therapeutic target in B-cell malignancies, particularly in ABC-DLBCL. This compound has demonstrated potent and selective inhibition of MALT1 in both in vitro and in vivo preclinical models. Its ability to suppress the pro-survival NF-κB signaling pathway and inhibit tumor growth highlights its potential as a novel therapeutic agent for patients with these aggressive lymphomas. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MALT1 inhibitors.

References

Unraveling the Pharmacodynamics of (R)-MLT-985: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. As the R-enantiomer of MLT-985, this compound has emerged as a significant tool for investigating the therapeutic potential of MALT1 inhibition, particularly in the context of B-cell malignancies such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL). This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on MALT1 through an allosteric mechanism. It binds to a site distinct from the active site of the MALT1 protease, inducing a conformational change that renders the enzyme inactive. MALT1 is a critical component of the CARD11/BCL10/MALT1 (CBM) signaling complex, which plays a pivotal role in the activation of the transcription factor NF-κB.

The CBM complex is activated downstream of various receptors, including the T-cell receptor (TCR) and B-cell receptor (BCR). Upon activation, MALT1 functions as both a scaffold protein and a protease. Its scaffolding function facilitates the recruitment of downstream signaling molecules, while its proteolytic activity leads to the cleavage and inactivation of negative regulators of the NF-κB pathway, such as BCL10, CYLD, and RELB. By inhibiting MALT1's protease activity, this compound effectively blocks these downstream events, leading to the suppression of NF-κB activation and subsequent cellular responses, including cell proliferation and survival.

Quantitative Pharmacodynamic Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key pharmacodynamic parameters.

Parameter Value Assay System Reference
IC50 3 nMMALT1 Protease Enzymatic Assay[1]
IC50 20 nMMALT1-dependent IL-2 production in Jurkat cells[1]

Table 1: In Vitro Potency of this compound

Cell Line Effect Concentration Range Duration Reference
CARD11 mutant OCI-Ly3Inhibition of cell growth19.5-10000 nM24 h[2]
ABC-DLBCL cellsInhibition of MALT1 protease activity (cleavage of BCL10, CYLD, RELB)10-1000 nM24 h[2]

Table 2: Cellular Activity of MLT-985

Model Dosing Effect Outcome Reference
CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3)30 mg/kg, p.o., twice dailyTumor growth inhibition-[2]
OCI-Ly3 tumor xenograft mice models30 mg/kg, i.g., starting day 13 post-engraftmentProlonged survivalMedian survival of 41 days

Table 3: In Vivo Efficacy of MLT-985

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the methodologies for key experiments.

MALT1 Protease Enzymatic Assay

A fluorogenic assay is typically used to measure the enzymatic activity of MALT1 and the inhibitory potential of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate containing a MALT1 cleavage site linked to a fluorophore and a quencher. In the absence of MALT1 activity, the proximity of the quencher to the fluorophore prevents fluorescence. Active MALT1 cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.

General Protocol:

  • Recombinant human MALT1 enzyme is diluted in an appropriate assay buffer.

  • This compound is serially diluted to the desired concentrations.

  • The enzyme and inhibitor are pre-incubated for a specified period.

  • The fluorogenic MALT1 substrate is added to initiate the reaction.

  • The fluorescence intensity is measured over time using a microplate reader.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT/MTS Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

General Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • The MTT or MTS reagent is added to each well and incubated for a few hours.

  • If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Western Blotting for MALT1 Substrate Cleavage

Western blotting is employed to visualize the inhibition of MALT1's proteolytic activity in a cellular context by examining the cleavage of its known substrates.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. Inhibition of MALT1 by this compound will result in a decrease in the cleaved forms of its substrates.

General Protocol:

  • Cells are treated with this compound for a specified time.

  • Cell lysates are prepared using a suitable lysis buffer.

  • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are loaded and separated by SDS-PAGE.

  • Proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for MALT1 substrates (e.g., BCL10, CYLD, RELB) and their cleaved fragments.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

ABC-DLBCL Xenograft Model

In vivo efficacy of this compound is evaluated using xenograft models where human ABC-DLBCL cells are implanted into immunocompromised mice.

Principle: This model allows for the assessment of a compound's anti-tumor activity in a living organism, providing insights into its overall efficacy, pharmacokinetics, and potential toxicity.

General Protocol:

  • Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a suspension of ABC-DLBCL cells (e.g., OCI-Ly3).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and vehicle control groups.

  • This compound is administered orally at a specified dose and schedule.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

  • Overall survival may also be monitored as a primary endpoint.

Signaling Pathways and Experimental Workflows

Visual representations of the MALT1 signaling pathway and experimental workflows can aid in understanding the complex biological processes involved.

MALT1_Signaling_Pathway cluster_upstream Upstream Activation cluster_malt1 MALT1 Complex cluster_downstream Downstream Effects BCR_TCR BCR/TCR Activation PKC PKC BCR_TCR->PKC CARMA1_BCL10 CARMA1/BCL10 Complex PKC->CARMA1_BCL10 MALT1 MALT1 CARMA1_BCL10->MALT1 Substrates Cleavage of Substrates (BCL10, CYLD, RELB) MALT1->Substrates IKK IKK Activation MALT1->IKK NFkB NF-κB Activation IKK->NFkB Cell_Effects Cell Proliferation & Survival NFkB->Cell_Effects R_MLT_985 This compound R_MLT_985->MALT1 Inhibition

Figure 1: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzymatic_Assay MALT1 Enzymatic Assay Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Western_Blot Western Blot (Substrate Cleavage) Xenograft_Model ABC-DLBCL Xenograft Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Survival_Analysis Survival Analysis Efficacy_Study->Survival_Analysis Compound This compound Compound->Enzymatic_Assay Compound->Cell_Viability Compound->Western_Blot Compound->Xenograft_Model

Figure 2: Experimental Workflow for Pharmacodynamic Characterization.

Conclusion

This compound is a well-characterized allosteric inhibitor of MALT1 with potent in vitro and in vivo activity against MALT1-dependent cancers. Its mechanism of action, centered on the inhibition of the CBM-MALT1-NF-κB signaling axis, provides a clear rationale for its therapeutic development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of MALT1 inhibition.

References

The Discovery and Synthesis of (R)-MLT-985: A Potent and Selective Allosteric MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLT-985 is a highly potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). With a biochemical half-maximal inhibitory concentration (IC50) of 3 nM, this compound represents a significant advancement in the pursuit of targeted therapies for B-cell malignancies. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction

The CARD11/BCL10/MALT1 (CBM) signaling complex is a critical mediator of NF-κB activation in lymphocytes. Dysregulation of this pathway is a hallmark of various B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). MALT1, a paracaspase, is the sole enzymatic component of the CBM complex, making it a compelling therapeutic target. This compound, the R-enantiomer of MLT-985, emerged from a focused drug discovery program aimed at developing potent and selective allosteric inhibitors of MALT1 protease activity. Its development signifies a promising strategy for the treatment of MALT1-dependent cancers.

Discovery and Mechanism of Action

This compound was identified through the optimization of a pyrazolopyrimidine scaffold. The core discovery strategy focused on enhancing metabolic stability and whole-blood potency of the lead compounds.

This compound functions as a selective allosteric inhibitor of MALT1. It binds to a site distinct from the active site, inducing a conformational change that inhibits the protease function of MALT1. This, in turn, blocks the cleavage of MALT1 substrates, such as BCL10, CYLD, and RelB, thereby suppressing the aberrant CARD11/BCL10/MALT1 complex signaling that drives NF-κB activation and subsequent tumor cell proliferation and survival.[1]

Signaling Pathway

The inhibitory action of this compound on the CARD11/BCL10/MALT1 signaling pathway is depicted below:

MALT1_Pathway cluster_CBM CBM Complex CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex Protease Activity Antigen_Receptor Antigen Receptor Signaling (e.g., BCR, TCR) PKC PKC Antigen_Receptor->PKC PKC->CARD11 NF_kB NF-κB Activation IKK_Complex->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition

Figure 1: this compound inhibits the CARD11/BCL10/MALT1 signaling pathway.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazolopyrimidine urea core. The following is a representative synthetic protocol based on the general procedures for this class of compounds.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the Journal of Medicinal Chemistry 2020, 63 (23), 14594-14608. The general approach involves the synthesis of the key pyrazolopyrimidine amine and chloro-triazolyl-pyridine intermediates, followed by a urea formation step.

Quantitative Data

The biological activity and physicochemical properties of this compound have been extensively characterized. Key quantitative data are summarized in the tables below.

Parameter Value Assay
Biochemical IC50 3 nMMALT1 Protease Assay
Cellular IC50 19.5-10000 nM (OCI-Ly3)Cell Growth Inhibition
In Vivo Efficacy Tumor growth inhibitionOCI-Ly3 Xenograft Model
Dosage (in vivo) 30 mg/kg, p.o., twice dailyOCI-Ly3 Xenograft Model

Table 1: In Vitro and In Vivo Activity of this compound.[1]

Property Value
Molecular Formula C17H15Cl2N9O2
Molecular Weight 448.27 g/mol
CAS Number 1832577-07-7
Solubility Soluble in DMSO

Table 2: Physicochemical Properties of this compound.

Key Experimental Protocols

MALT1 Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against MALT1 protease.

Methodology: A fluorogenic assay is utilized to measure MALT1 protease activity. The assay relies on a specific MALT1 substrate linked to a fluorophore and a quencher. Cleavage of the substrate by MALT1 results in a fluorescent signal that is proportional to the enzyme's activity.

  • Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, and this compound.

  • Procedure:

    • This compound is serially diluted in DMSO.

    • The compound dilutions are pre-incubated with the MALT1 enzyme in the assay buffer.

    • The fluorogenic substrate is added to initiate the reaction.

    • Fluorescence is measured over time using a microplate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

MALT1_Assay cluster_workflow MALT1 Protease Assay Workflow A Prepare serial dilutions of this compound B Pre-incubate this compound with MALT1 enzyme A->B C Add fluorogenic substrate B->C D Measure fluorescence C->D E Calculate IC50 D->E

Figure 2: Workflow for the MALT1 protease inhibition assay.
Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of MALT1-dependent cancer cell lines.

Methodology: The OCI-Ly3 cell line, a CARD11-mutant ABC-DLBCL cell line known to be dependent on MALT1 activity, is used.

  • Cell Culture: OCI-Ly3 cells are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24 hours.[1]

  • Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology: An OCI-Ly3 xenograft model in immunocompromised mice is utilized.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Tumor Implantation: OCI-Ly3 cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a dose of 30 mg/kg twice daily.[1]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A Implant OCI-Ly3 cells into SCID mice B Allow tumors to establish A->B C Randomize mice and initiate treatment B->C D Monitor tumor growth and body weight C->D E Endpoint analysis D->E

Figure 3: Workflow for the in vivo xenograft study.

Conclusion

This compound is a potent and selective allosteric MALT1 inhibitor with demonstrated preclinical activity in models of B-cell malignancies. Its well-defined mechanism of action, favorable in vitro and in vivo profiles, and the availability of detailed synthetic and experimental protocols make it a valuable tool for further research and a promising candidate for clinical development. This technical guide provides a comprehensive resource for scientists and researchers working on the development of novel targeted therapies for lymphoma and other MALT1-driven diseases.

References

Methodological & Application

(R)-MLT-985: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes. Dysregulation of the MALT1 signaling pathway is implicated in certain B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This compound exerts its inhibitory effects by binding to an allosteric site on the MALT1 protein, thereby suppressing its proteolytic activity. This document provides detailed protocols for various in vitro assays to characterize the activity of this compound.

Data Presentation

Assay TypeDescriptionCell Line/SystemThis compound IC50Reference
Biochemical Assay Measures direct inhibition of recombinant MALT1 protease activity.Recombinant MALT13 nM
Cellular Assay Measures inhibition of MALT1-dependent IL-2 production.Jurkat T-cells20 nM
Cellular Assay Measures inhibition of MALT1-dependent IL-2 release.Human PBMCs0.5 µM
Cellular Assay Measures inhibition of cell growth.OCI-Ly3 (ABC-DLBCL)Not specified

Signaling Pathway

The CARD11-BCL10-MALT1 (CBM) complex is essential for NF-κB activation in lymphocytes. Upon T-cell or B-cell receptor stimulation, CARD11 (or CARMA1) undergoes a conformational change, leading to the recruitment of BCL10 and MALT1. This proximity induces MALT1 dimerization and activation of its protease function. Activated MALT1 cleaves several substrates, including A20, BCL10, CYLD, and RelB, which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB signaling pathway. This compound allosterically inhibits the protease activity of MALT1, thereby blocking these downstream events.

References

Application Notes and Protocols for (R)-MLT-985 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing (R)-MLT-985 in a Xenograft Mouse Model for Preclinical Evaluation.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Abstract: this compound is a potent, selective, and orally active allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-κB pathway in lymphocytes.[1][2] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model of ABC-DLBCL, specifically with the OCI-Ly3 cell line, which harbors a gain-of-function CARD11 mutation.

Mechanism of Action and Signaling Pathway

This compound functions as a selective allosteric inhibitor of the MALT1 protease. In normal B-cells, antigen receptor engagement triggers the formation of the CBM complex. This complex activates the protease function of MALT1, which then cleaves substrates like BCL10, CYLD, and RELB, leading to the activation of the NF-κB signaling pathway. This pathway is essential for lymphocyte proliferation and survival. In specific cancers like ABC-DLBCL, mutations in components like CARD11 lead to constitutive CBM complex formation and chronic MALT1 and NF-κB activation. This compound binds to an allosteric site on MALT1, inhibiting its proteolytic activity, thereby blocking downstream NF-κB signaling and suppressing the growth of cancer cells dependent on this pathway.

MALT1_Signaling_Pathway cluster_CBM CBM Complex cluster_Inhibition cluster_Downstream CARD11 CARD11 (mutant) BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NF_kB NF-κB Activation MALT1->NF_kB Proteolytic Cleavage R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition Proliferation Cell Proliferation & Survival NF_kB->Proliferation Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture OCI-Ly3 Cell Culture Tumor_Implantation Tumor Implantation (5x10^6 cells) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~180 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Phase (Vehicle vs. 30 mg/kg) Randomization->Treatment Monitoring Tumor & Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Collection Data Collection (Tumor Volume, Weight) Endpoint->Data_Collection Tissue_Analysis Tissue Analysis (Optional) Data_Collection->Tissue_Analysis

References

Application Notes: (R)-MLT-985 Cell Viability Assay in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-MLT-985 is a potent and selective, allosteric, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a paracaspase that functions as a critical downstream component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[2][3] This complex plays a pivotal role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is essential for the proliferation and survival of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][4] In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways leads to chronic NF-κB signaling, making MALT1 an attractive therapeutic target. This compound inhibits the protease activity of MALT1, thereby blocking the cleavage of its substrates (e.g., BCL10, CYLD, and RelB), which ultimately suppresses NF-κB activity and induces apoptosis in MALT1-dependent lymphoma cells.

These application notes provide a detailed protocol for assessing the effect of this compound on the viability of lymphoma cell lines and summarize key quantitative data.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in the MALT1-dependent ABC-DLBCL cell line, OCI-Ly3.

Table 1: In Vitro Activity of this compound in OCI-Ly3 Lymphoma Cells

Assay TypeCell LineParameterValueReference
MALT1 Inhibition-IC₅₀3 nM
Antiproliferative ActivityOCI-Ly3IC₅₀0.03 µM
ROS Production InhibitionOCI-Ly3IC₅₀0.24 µM

Table 2: Effect of this compound on MALT1 Substrate Cleavage in ABC-DLBCL Cells

Cell LineConcentration RangeIncubation TimeEffectReference
ABC-DLBCL Cells10 - 1000 nM24 hBlocked cleavage of MALT1 substrates BCL10, CYLD, and RELB.

Signaling Pathway

The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound. In ABC-DLBCL, upstream signals from the B-cell receptor (BCR) lead to the formation of the CBM complex. MALT1, as part of this complex, acts as both a scaffold and a protease. Its proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and activates other proteins, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB transcription factors, promoting cell survival and proliferation. This compound allosterically inhibits the protease function of MALT1.

MALT1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cbm CBM Complex cluster_downstream Downstream Effects BCR BCR Activation CARD11 CARD11 BCR->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 Protease BCL10->MALT1 recruits & activates IKK IKK Activation MALT1->IKK activates NFkB NF-κB Activation IKK->NFkB activates Survival Cell Survival & Proliferation NFkB->Survival Inhibitor This compound Inhibitor->MALT1 inhibits Cell_Viability_Workflow start Start prep_cells Prepare Lymphoma Cell Suspension start->prep_cells seed_plate Seed Cells into Opaque-Walled Plate prep_cells->seed_plate treat_cells Add Drug Dilutions to Cells seed_plate->treat_cells prep_drug Prepare Serial Dilutions of this compound prep_drug->treat_cells incubate Incubate for 24-120 hours (37°C, 5% CO₂) treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent incubate_reagent Incubate at Room Temp (10 min, protected from light) add_reagent->incubate_reagent read_luminescence Read Luminescence on Plate Reader incubate_reagent->read_luminescence analyze_data Analyze Data & Calculate IC₅₀ read_luminescence->analyze_data end_point End analyze_data->end_point

References

Application Notes and Protocols: Western Blot Analysis of MALT1 Substrate Cleavage with (R)-MLT-985

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cleavage of MALT1 substrates and the inhibitory effect of (R)-MLT-985, a potent and selective MALT1 inhibitor.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in intracellular signaling pathways, particularly the CBM complex (CARD11/BCL10/MALT1) which leads to the activation of the transcription factor NF-κB.[1][2][3] MALT1 possesses protease activity, cleaving specific substrates to regulate immune responses.[4][5] Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.

This compound is a potent, selective, and orally active allosteric inhibitor of MALT1 with a reported IC50 of 3 nM. It has been shown to effectively block the cleavage of MALT1 substrates, including BCL10, CYLD, and RelB. This document outlines the protocols for assessing the inhibitory activity of this compound on MALT1-mediated substrate cleavage in cellular assays using Western blotting.

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.

MALT1_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor PKC PKC Antigen_Receptor->PKC Activation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_Complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex Substrates MALT1 Substrates (e.g., RelB, BCL10, CYLD) MALT1->Substrates Cleavage CBM_Complex->MALT1 Dimerization & Activation TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkappaB IκBα IKK_Complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Gene_Expression Gene Expression (e.g., IL-2, BCL-XL) NFkappaB->Gene_Expression Translocation & Transcription R_MLT_985 This compound R_MLT_985->MALT1 Inhibition

Caption: MALT1 signaling pathway leading to NF-κB activation.

Quantitative Data Summary

The inhibitory effect of this compound on MALT1-mediated substrate cleavage can be quantified by Western blot analysis. The following tables summarize typical experimental parameters and expected outcomes.

Table 1: Dose-Dependent Inhibition of MALT1 Substrate Cleavage by this compound

Cell LineSubstrateThis compound Conc. (nM)Incubation Time (h)Expected Outcome
ABC-DLBCLBCL1010, 50, 100, 500, 100024Dose-dependent decrease in cleaved BCL10 and increase in full-length BCL10.
ABC-DLBCLCYLD10, 50, 100, 500, 100024Dose-dependent decrease in cleaved CYLD and increase in full-length CYLD.
ABC-DLBCLRelB10, 50, 100, 500, 100024Dose-dependent decrease in cleaved RelB and increase in full-length RelB.
OCI-Ly3RelB2, 20, 200Not SpecifiedDose-dependent inhibition of RelB cleavage.
HBL-1CYLDIncreasing conc.24Dose-dependent decrease in cleaved CYLD and increase in full-length CYLD.

Table 2: Time-Course Analysis of MALT1 Substrate Cleavage Inhibition

Cell LineTreatmentTime PointsSubstrateExpected Outcome
BJABPMA/Ionomycin + z-LVSR-fmk0, 15, 30, 60 minTensin-3, CYLDTime-dependent cleavage of substrates with PMA/Ionomycin, inhibited by MALT1 inhibitor.
JurkatPMA/Ionomycin + VRPR-fmk0, 15, 30, 60 minRelB, BCL10Time-dependent cleavage of substrates with PMA/Ionomycin, inhibited by MALT1 inhibitor.
OCI-Ly3Compound 3 (MALT1 inhibitor)6, 12, 24 hBCL10, RoquinSustained increase in uncleaved BCL10; maximal inhibition of Roquin cleavage at 2-6h.

Experimental Protocols

Experimental Workflow

The general workflow for assessing MALT1 substrate cleavage by Western blot is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., ABC-DLBCL, Jurkat) Inhibitor_Treatment 2. Pre-treatment with this compound (various concentrations) Cell_Culture->Inhibitor_Treatment Stimulation 3. MALT1 Activation (e.g., PMA/Ionomycin) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis & Protein Extraction Stimulation->Cell_Lysis Quantification 5. Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-substrate, e.g., anti-CYLD) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis (Densitometry) Detection->Analysis

Caption: Western blot workflow for MALT1 substrate cleavage.

Detailed Protocol: Inhibition of MALT1-Mediated CYLD Cleavage

This protocol details the steps for analyzing the inhibition of CYLD cleavage by this compound in a lymphoma cell line.

1. Cell Culture and Treatment:

  • Culture ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells at an appropriate density in 6-well plates.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500, 1000 nM) or DMSO (vehicle control) for 1-2 hours.

  • For stimulated cleavage, treat cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 1 hour to activate MALT1. For cell lines with constitutive MALT1 activity (e.g., ABC-DLBCL), stimulation may not be necessary.

2. Cell Lysis and Protein Quantification:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against CYLD (e.g., rabbit anti-CYLD) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-β-tubulin) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities for full-length and cleaved CYLD using densitometry software. Normalize the values to the loading control.

Materials:

Reagent/MaterialSupplier (Example)Catalog # (Example)
This compoundMedChemExpressHY-142648A
ABC-DLBCL cell line (e.g., HBL-1)ATCC
RPMI-1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Phorbol 12-myristate 13-acetate (PMA)Sigma-Aldrich
IonomycinSigma-Aldrich
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease/Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
NuPAGE 4-12% Bis-Tris GelsInvitrogen
PVDF MembraneMillipore
Anti-CYLD AntibodyCell Signaling Technology
Anti-BCL10 AntibodyNovus BiologicalsNBP2-29430
Anti-RelB AntibodyCell Signaling Technology
Anti-β-actin AntibodySigma-Aldrich
HRP-conjugated Secondary AntibodyJackson ImmunoResearch
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Note: This is a general protocol and may require optimization based on the specific cell line, antibodies, and equipment used. Always refer to the manufacturer's instructions for specific reagents.

References

Application Notes and Protocols for Immunoprecipitation of MALT1 with (R)-MLT-985 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in the activation of lymphocytes and other immune cells.[1] It functions as both a scaffold protein and a cysteine protease, playing a crucial role in the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for NF-κB activation following antigen receptor stimulation.[2][3][4] The proteolytic activity of MALT1 is implicated in the pathogenesis of certain types of lymphoma, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it an attractive therapeutic target.[1]

(R)-MLT-985 is a potent and selective, allosteric inhibitor of MALT1 protease activity with an IC50 of 3 nM. By inhibiting MALT1's enzymatic function, this compound can block downstream signaling pathways that contribute to cancer cell survival and proliferation.

These application notes provide detailed protocols for the immunoprecipitation of MALT1 from cells treated with this compound. This allows for the subsequent analysis of the MALT1 interactome and the effect of the inhibitor on protein-protein interactions and substrate cleavage.

Data Presentation

The following table summarizes the expected changes in the MALT1 interactome and substrate cleavage following treatment with this compound, based on current literature. This information is critical for interpreting the results of immunoprecipitation experiments.

ProteinRole in MALT1 SignalingExpected Effect of this compound Treatment on Co-Immunoprecipitation with MALT1
BCL10 A central scaffold protein that directly binds to MALT1, leading to its activation. MALT1 can also cleave BCL10.No significant change in the amount of co-immunoprecipitated BCL10 is expected, as this compound is an allosteric inhibitor of MALT1's protease activity and is not expected to disrupt the BCL10-MALT1 interaction directly. However, the cleaved form of BCL10 should be reduced or absent in the immunoprecipitate from this compound-treated cells.
CARD11/CARMA1 An upstream scaffold protein that recruits BCL10 and MALT1 to form the CBM complex upon cellular activation.No direct effect on the interaction with MALT1 is expected. CARD11's interaction is primarily with BCL10, which then brings MALT1 into the complex. The amount of CARD11 co-precipitated with MALT1 should remain unchanged.
TRAF6 An E3 ubiquitin ligase that is recruited by the CBM complex and is crucial for downstream NF-κB signaling.The interaction between MALT1 and TRAF6 is dependent on the scaffolding function of MALT1. As this compound inhibits the protease activity, it is not expected to directly affect the recruitment of TRAF6. Therefore, the amount of TRAF6 co-immunoprecipitated with MALT1 should be similar in treated and untreated cells.
CYLD A deubiquitinating enzyme and a known substrate of MALT1. Cleavage by MALT1 inactivates CYLD.The uncleaved, full-length form of CYLD may show increased association with the MALT1 complex in the presence of this compound, as its cleavage and subsequent release would be inhibited. The cleaved fragment of CYLD should be absent in the immunoprecipitate from treated cells.
RelB A member of the NF-κB family of transcription factors and a substrate of MALT1. Cleavage of RelB by MALT1 promotes canonical NF-κB signaling.Similar to CYLD, the full-length form of RelB might be more readily detected in the MALT1 immunoprecipitate from this compound treated cells due to the inhibition of its cleavage. The cleaved form of RelB should be absent.
A20 (TNFAIP3) A deubiquitinase that negatively regulates NF-κB signaling and is a substrate of MALT1.Inhibition of MALT1's protease activity by this compound is expected to prevent the cleavage of A20. Consequently, an increase in the amount of full-length A20 associated with the MALT1 complex might be observed in the immunoprecipitate, while the cleaved fragments will be absent.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol is designed for cell lines known to have constitutive MALT1 activity, such as certain ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1).

  • Cell Culture: Culture ABC-DLBCL cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours before treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration. A final concentration range of 10-1000 nM is recommended for inhibiting MALT1 protease activity in ABC-DLBCL cells.

  • Treatment: Treat the cells with the desired concentration of this compound or with an equivalent volume of DMSO (vehicle control) for 24 hours.

  • Cell Harvesting: After the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.

II. Immunoprecipitation of MALT1

This protocol describes the immunoprecipitation of MALT1 from total cell lysates.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A recommended composition is: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell Lysis: Resuspend the washed cell pellet in 1 mL of ice-cold lysis buffer per 10 x 10^6 cells. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing of Lysate (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of a primary antibody specific for MALT1.

    • As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of the lysate.

    • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

    • After the final wash, carefully remove all residual buffer.

  • Elution:

    • To elute the immunoprecipitated proteins, add 50 µL of 1X SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

III. Analysis by Western Blotting

The eluted proteins can be analyzed by western blotting to confirm the immunoprecipitation of MALT1 and to investigate the presence of co-immunoprecipitated proteins.

  • SDS-PAGE: Load the eluted samples onto an SDS-polyacrylamide gel. Also, load a small amount of the input cell lysate as a positive control.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MALT1, BCL10, CYLD, RelB, or other proteins of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

Mandatory Visualizations

MALT1 Signaling Pathway and the Effect of this compound

MALT1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Antigen Receptor Antigen Receptor CARD11 CARD11 (activated) Antigen Receptor->CARD11 Activation BCL10 BCL10 CARD11->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Recruitment TRAF6 TRAF6 MALT1->TRAF6 Scaffolding Substrates MALT1 Substrates (e.g., A20, CYLD, RelB) MALT1->Substrates Proteolytic Cleavage IKK IKK Complex TRAF6->IKK Activation NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Nucleus Gene Transcription (Proliferation, Survival) NFkB->Nucleus Translocation Cleaved_Substrates Cleaved Substrates (inactive/modified) R_MLT_985 This compound R_MLT_985->MALT1 Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for MALT1 Immunoprecipitation

IP_Workflow cluster_treatment Cell Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis start Culture ABC-DLBCL Cells treatment Treat with this compound or DMSO (Control) start->treatment harvest Harvest and Wash Cells treatment->harvest lysis Cell Lysis harvest->lysis clarify Clarify Lysate lysis->clarify preclear Pre-clear Lysate (Optional) clarify->preclear add_ab Add Anti-MALT1 Antibody preclear->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute western Western Blot Analysis elute->western mass_spec Mass Spectrometry (Optional) elute->mass_spec

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (R)-MLT-985

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is essential for the proliferation and survival of certain cancer cells, particularly in B-cell malignancies.[1][2] By inhibiting the protease activity of MALT1, this compound can suppress aberrant NF-κB signaling, leading to the induction of apoptosis in susceptible cancer cell lines.[1][3]

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of biochemical and morphological changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, by using a combination of Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Flow cytometry allows for the rapid and quantitative analysis of these stained cell populations on a single-cell basis.

Data Presentation

Dose-Response Effect of this compound on Apoptosis

The following table summarizes the expected dose-dependent induction of apoptosis in a susceptible cancer cell line (e.g., Activated B-Cell like Diffuse Large B-Cell Lymphoma - ABC-DLBCL) after a fixed incubation time (e.g., 48 hours).

This compound Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.1 ± 1.26.3 ± 1.0
5062.3 ± 4.225.4 ± 3.112.3 ± 2.5
10045.1 ± 5.138.7 ± 4.516.2 ± 3.1
50020.8 ± 3.955.2 ± 6.224.0 ± 4.8

Note: The data presented in this table is representative and should be generated by the user for their specific cell line and experimental conditions.

Time-Course of Apoptosis Induction by this compound

This table illustrates the expected time-dependent increase in apoptosis in a susceptible cancer cell line treated with a fixed concentration of this compound (e.g., 100 nM).

Incubation Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.51.8 ± 0.4
1280.5 ± 3.212.3 ± 2.17.2 ± 1.5
2465.2 ± 4.125.8 ± 3.59.0 ± 1.9
4845.1 ± 5.138.7 ± 4.516.2 ± 3.1
7228.9 ± 4.842.3 ± 5.828.8 ± 4.2

Note: The data presented in this table is representative and should be generated by the user for their specific cell line and experimental conditions.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

MALT1_Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_malt1 MALT1 Complex cluster_downstream Downstream NF-κB Pathway cluster_apoptosis Apoptosis BCR BCR/TCR Activation CARD11 CARD11 BCR->CARD11 Signal Transduction BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 Protease BCL10->MALT1 activates IKK IKK Complex MALT1->IKK activates IκBα IκBα IKK->IκBα phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Anti_Apoptotic Anti-Apoptotic Genes (e.g., BCL2, BCL-XL, cIAPs) Nucleus->Anti_Apoptotic promotes transcription of Caspase_Activation Caspase Activation Anti_Apoptotic->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis R_MLT_985 This compound R_MLT_985->MALT1 inhibits

Caption: MALT1 inhibition by this compound blocks the NF-κB pathway, leading to apoptosis.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for the flow cytometry analysis of apoptosis induced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in a multi-well plate treatment Treat cells with this compound (various concentrations and time points) cell_seeding->treatment harvest Harvest and wash cells treatment->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-fluorochrome and PI resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze data to quantify cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) acquire->analyze

Caption: Workflow for assessing this compound induced apoptosis via flow cytometry.

Detailed Protocol: Annexin V and Propidium Iodide Staining

Materials:

  • This compound

  • Cell line of interest (e.g., ABC-DLBCL cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)

  • Multi-well culture plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in complete culture medium to achieve the desired final concentrations.

    • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Washing:

    • For suspension cells, gently collect the cells from each well into individual flow cytometry tubes.

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V to each tube.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to each tube.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.

    • Set up appropriate voltage and compensation settings using unstained, single-stained (Annexin V only and PI only), and vehicle-treated stained controls.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data using appropriate flow cytometry analysis software to gate on the cell populations and quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative control Cells were handled too roughly, causing membrane damage.Handle cells gently during harvesting and washing steps.
Inappropriate compensation settings.Use single-stained controls to set up proper compensation.
Low or no apoptotic signal in positive control Ineffective apoptosis-inducing agent or concentration.Use a known potent apoptosis inducer (e.g., staurosporine) at an effective concentration as a positive control.
Insufficient incubation time.Optimize the incubation time for apoptosis induction.
High percentage of necrotic cells in all samples Cells were overgrown or unhealthy before treatment.Ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Staining incubation was too long.Adhere to the recommended incubation times for Annexin V and PI.

Conclusion

The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by this compound. By following the detailed protocols and utilizing the provided data presentation formats, researchers can effectively characterize the pro-apoptotic activity of this MALT1 inhibitor. This information is valuable for understanding its mechanism of action and for its potential development as a therapeutic agent.

References

Preparing (R)-MLT-985 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB and is implicated in the pathogenesis of certain cancers, particularly B-cell malignancies. The (R)-enantiomer of MLT-985 demonstrates an IC50 value of 3 nM, highlighting its significant potency. Due to its hydrophobic nature, this compound is typically prepared in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) for in vitro and in vivo studies. This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure experimental consistency and reproducibility.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 1832577-07-7
Molecular Formula C₁₇H₁₅Cl₂N₉O₂
Molecular Weight 448.27 g/mol
Purity >98% (typically ~99.49%)
Appearance Solid
Solubility in DMSO 100 mg/mL (223.08 mM)

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

  • Preparation: Before starting, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature. This is particularly important for the DMSO to prevent moisture condensation upon opening.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 448.27 g/mol / 1000 = 4.4827 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 4.48 mg of this compound powder into the tube. Record the exact weight.

  • Dissolution: a. Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For example, if you weighed exactly 4.48 mg, add 1 mL of DMSO. b. Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution. c. For complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C may also aid in solubilization. d. Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Quality Control

  • Purity: Always use high-purity this compound (>98%) for reproducible results.

  • Solvent Quality: Use anhydrous or molecular sieve-dried DMSO to prevent compound precipitation and degradation due to moisture. Hygroscopic DMSO can significantly impact solubility.

  • Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

Visualizations

MALT1 Signaling Pathway and Inhibition by this compound

MALT1_Signaling_Pathway cluster_CBM CBM Complex cluster_downstream Downstream Signaling CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK Activates NFkB NF-κB IKK->NFkB Activates Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->Gene_Expression Promotes Inhibitor This compound Inhibitor->MALT1 Inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate for Complete Dissolution add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for Cell Culture: MLT-985 and the KRASG12C Inhibitor Adagrasib

Author: BenchChem Technical Support Team. Date: November 2025

Addressing the Target of (R)-MLT-985

Initial characterization of the user-provided topic revealed a discrepancy regarding the molecular target of this compound. Extensive database searches indicate that MLT-985 is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), not a direct inhibitor of KRASG12C. The "(R)-" designation likely refers to a specific stereoisomer of the MALT1 inhibitor.

To provide a comprehensive and accurate resource, these application notes will address both the scientifically established target of MLT-985 (MALT1) and the requested target of interest, KRASG12C. This document is therefore structured into two main sections:

  • Section 1: MLT-985, a MALT1 Inhibitor. This section provides detailed information and protocols for using MLT-985 in cell culture to study MALT1 signaling.

  • Section 2: Adagrasib (MRTX849), a KRASG12C Inhibitor. As a representative and well-characterized direct and covalent inhibitor of KRASG12C, this section details the use of Adagrasib for researchers interested in this specific oncogenic mutant.

Section 1: MLT-985 - A Selective MALT1 Inhibitor

Introduction

MLT-985 is a selective, allosteric, and orally active inhibitor of the MALT1 paracaspase.[1][2] MALT1 is a crucial mediator in the activation of the NF-κB signaling pathway downstream of antigen receptors, playing a significant role in the proliferation and survival of certain B-cell lymphomas.[3][4] MLT-985 has been shown to suppress cell growth and aberrant signaling in cell lines with constitutively active CARD11/BCL10/MALT1 (CBM) complexes.[1]

Data Presentation: Effective Concentrations of MLT-985

The following table summarizes the effective concentrations and IC50 values of MLT-985 in various cell lines.

Cell LineCell TypeAssayParameterValueReference
OCI-Ly3Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)Cell ProliferationEC500.12 µM
OCI-Ly3ABC-DLBCLROS ProductionIC500.03 µM
OCI-Ly3ABC-DLBCLGrowth in Soft AgarIC500.24 µM
ABC-DLBCL cellsABC-DLBCLMALT1 Protease ActivityEffective Conc.10-1000 nM (24h)
BJABBurkitt's LymphomaGrowth in Soft AgarIC50> 10 µM
Experimental Protocols

This protocol is suitable for suspension cell lines like OCI-Ly3 to determine the effect of MLT-985 on cell viability.

Materials:

  • Suspension cell line (e.g., OCI-Ly3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MLT-985 stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of MLT-985 in complete culture medium. Add the desired final concentrations of MLT-985 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest MLT-985 concentration.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 72-96 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol allows for the analysis of MALT1 substrate cleavage in response to MLT-985 treatment.

Materials:

  • ABC-DLBCL cell line (e.g., OCI-Ly3, HBL-1)

  • MLT-985

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against MALT1 substrates (e.g., BCL10, RelB, CYLD) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of MLT-985 (e.g., 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the levels of cleaved MALT1 substrates relative to the total protein and loading control.

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Complex cluster_CBM CBM Complex Antigen Antigen BCR/TCR BCR/TCR Antigen->BCR/TCR Activation CARD11 CARD11 BCR/TCR->CARD11 Recruitment & Phosphorylation BCL10 BCL10 CARD11->BCL10 Binding MALT1 MALT1 BCL10->MALT1 Binding IKK Complex IKK Complex MALT1->IKK Complex Scaffolding & Activation RelB RelB MALT1->RelB Cleavage (Inhibition) A20 A20 MALT1->A20 Cleavage (Inhibition) MLT-985 MLT-985 MLT-985->MALT1 Allosteric Inhibition IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Nucleus->Gene Expression\n(Proliferation, Survival) Transcription

Caption: MALT1 Signaling Pathway and Inhibition by MLT-985.

Section 2: Adagrasib (MRTX849) - A Covalent KRASG12C Inhibitor

Introduction

Adagrasib (also known as MRTX849) is an orally bioavailable, potent, and selective covalent inhibitor of the KRASG12C mutant protein. The KRASG12C mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Adagrasib irreversibly binds to the mutant cysteine-12 residue, locking KRASG12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Data Presentation: Effective Concentrations of Adagrasib

The following table summarizes the effective concentrations and IC50 values of Adagrasib in various KRASG12C-mutant cell lines.

Cell LineCancer TypeAssayParameterValue RangeReference
Panel of 17 KRASG12C-mutant cell linesVarious2D Cell Viability (3-day)IC5010 - 973 nM
Panel of 17 KRASG12C-mutant cell linesVarious3D Spheroid Viability (12-day)IC500.2 - 1042 nM
NCI-H358NSCLCpERK InhibitionEffective Conc.78 nM (2h)
MIA PaCa-2PancreaticKRAS-GTP InhibitionEffective Conc.100 nM (24h)
Experimental Protocols

This protocol is suitable for adherent cell lines (e.g., NCI-H358, MIA PaCa-2) to assess the anti-proliferative effects of Adagrasib.

Materials:

  • Adherent KRASG12C-mutant cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Adagrasib stock solution (in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Adagrasib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a suitable software package.

This protocol is designed to measure the inhibition of downstream KRAS signaling (e.g., p-ERK) by Adagrasib.

Materials:

  • KRASG12C-mutant cell line

  • Adagrasib

  • Cell lysis buffer

  • Protein quantification assay

  • SDS-PAGE and transfer equipment

  • Blocking buffer

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-KRASG12C, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with Adagrasib at various concentrations and for different time points (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Perform electrophoresis and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies targeting phosphorylated and total forms of downstream effectors like ERK.

  • Detection and Analysis: After incubation with secondary antibodies, detect the signal and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualizations

KRASG12C_Signaling_Pathway cluster_receptor Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activation SOS1 GEF (SOS1) RTK->SOS1 Activation KRASG12C-GDP KRASG12C-GDP (Inactive) SOS1->KRASG12C-GDP GDP-GTP Exchange KRASG12C-GTP KRASG12C-GTP (Active) KRASG12C-GDP->KRASG12C-GTP KRASG12C-GTP->KRASG12C-GDP Intrinsic GTP Hydrolysis RAF RAF KRASG12C-GTP->RAF Activation PI3K PI3K KRASG12C-GTP->PI3K Activation Adagrasib Adagrasib Adagrasib->KRASG12C-GDP Covalent Binding & Trapping in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors\n(Proliferation, Survival) Transcription Factors (Proliferation, Survival) ERK->Transcription Factors\n(Proliferation, Survival) AKT AKT PI3K->AKT mTOR\n(Cell Growth) mTOR (Cell Growth) AKT->mTOR\n(Cell Growth)

Caption: KRASG12C Signaling Pathway and Inhibition by Adagrasib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of inhibitor Treatment Treat cells with inhibitor (e.g., 72h for viability) Seeding->Treatment Compound_Prep->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability_Assay Western_Blot Perform Western Blot (for pathway analysis) Treatment->Western_Blot Readout Measure Absorbance/ Luminescence/Signal Viability_Assay->Readout Western_Blot->Readout Calculation Calculate % Viability/ Band Intensity Readout->Calculation IC50 Determine IC50 values Calculation->IC50

Caption: General Experimental Workflow for Inhibitor Testing.

References

Application Notes and Protocols for In Vivo Administration of (R)-MLT-985 for Tumor Regression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a paracaspase crucial for the activation of the NF-κB signaling pathway downstream of the B-cell receptor (BCR) and other immune receptors.[2][3] In certain hematological malignancies, such as Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), constitutive MALT1 activity drives tumor cell survival and proliferation.[3][4] this compound, by inhibiting the protease function of MALT1, presents a promising therapeutic strategy for these cancers. These application notes provide detailed protocols for the in vivo administration of this compound in tumor regression studies, based on available preclinical data for MALT1 inhibitors.

Mechanism of Action: MALT1 Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex. Upon antigen receptor stimulation, this complex assembles, leading to MALT1's scaffolding and proteolytic functions. As a scaffold, MALT1 recruits TRAF6, which activates the IKK complex, a primary regulator of NF-κB. As a protease, MALT1 cleaves and inactivates negative regulators of NF-κB, such as A20 (TNFAIP3) and RelB, thereby sustaining NF-κB activation. In some cancers, mutations in upstream components like CARD11 lead to constitutive CBM complex formation and MALT1 activation, promoting oncogenesis. This compound allosterically inhibits the protease activity of MALT1, thereby blocking downstream NF-κB signaling and inducing tumor cell apoptosis.

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 Signal BCL10 BCL10 CARD11->BCL10 CBM_complex CBM Complex Assembly CARD11->CBM_complex MALT1 MALT1 BCL10->MALT1 BCL10->CBM_complex MALT1->CBM_complex TRAF6 TRAF6 MALT1->TRAF6 Recruits (Scaffold) A20 A20 (Negative Regulator) MALT1->A20 Cleaves/Inactivates (Protease) CBM_complex->MALT1 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates nucleus Gene Transcription (Proliferation, Survival) NF_kB->nucleus Translocation R_MLT_985 This compound R_MLT_985->MALT1 Inhibits Protease Activity

Figure 1: MALT1 Signaling Pathway Inhibition by this compound.

Data Presentation

Table 1: In Vivo Efficacy of MALT1 Inhibitors in Xenograft Models
CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
MLT-985CARD11-mutant ABC-DLBCL (OCI-Ly3)Xenograft Mice30 mg/kg, p.o., twice dailyTumor growth inhibition, prolonged survival (median 41 days)
Optimized PyrazolopyrimidineCARD11 mutant ABC-DLBCLXenograft ModelNot specifiedTumor regression
ABBV-MALT1CARD11-activating mutant PDX model (LY-24-0063)NSG MiceNot specifiedTumor growth inhibition (96%) and regression

Experimental Protocols

Protocol 1: General In Vivo Tumor Regression Study

This protocol outlines a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.

Experimental_Workflow start Start cell_culture 1. Cell Line Culture (e.g., OCI-Ly3) start->cell_culture animal_prep 2. Animal Preparation (e.g., Immunodeficient Mice) cell_culture->animal_prep tumor_implant 3. Tumor Cell Implantation (Subcutaneous) animal_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization treatment 6. Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Endpoint Determination (Tumor size, time) monitoring->endpoint analysis 9. Data Analysis & Tissue Collection endpoint->analysis stop End analysis->stop

Figure 2: Workflow for In Vivo Tumor Regression Study.

1. Cell Culture

  • Culture human ABC-DLBCL cell lines with known CARD11 mutations (e.g., OCI-Ly3) in appropriate media and conditions as recommended by the supplier.

  • Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.

2. Animal Models

  • Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) to prevent graft rejection of human tumor cells.

  • House animals in accordance with institutional guidelines and allow for an acclimatization period.

3. Tumor Implantation

  • Harvest and resuspend cultured tumor cells in a sterile, serum-free medium or a mixture with Matrigel (50% cell suspension, 50% Matrigel).

  • Subcutaneously inject 1 x 106 to 5 x 106 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

5. Randomization and Treatment

  • When tumors reach a predetermined size (e.g., 75-100 mm3), randomize mice into treatment and control groups (n ≥ 5 per group).

  • Vehicle Preparation: Prepare a suitable vehicle for this compound. The exact formulation should be optimized for solubility and stability.

  • This compound Administration:

    • Based on available data for MLT-985, a starting dose of 30 mg/kg administered orally (p.o.) twice daily is recommended.

    • The route of administration may also be intraperitoneal (i.p.) or intravenous (i.v.) depending on the formulation and experimental goals.

  • Control Group: Administer the vehicle alone to the control group following the same schedule.

6. Efficacy and Toxicity Monitoring

  • Continue to measure tumor volume and body weight of the mice 2-3 times per week.

  • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • Secondary endpoints may include tumor regression and overall survival.

7. Study Termination and Sample Collection

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Protocol 2: Pharmacodynamic Analysis

Objective: To confirm the on-target activity of this compound in vivo by assessing the cleavage of MALT1 substrates.

1. Sample Collection:

  • At specified time points after the final dose, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).

2. Western Blot Analysis:

  • Prepare protein lysates from the collected tissues.

  • Perform Western blotting to detect the levels of MALT1 substrates such as BCL10, CYLD, and RELB.

  • A reduction in the cleaved forms of these substrates in the this compound treated group compared to the vehicle control would indicate target engagement.

3. Immunohistochemistry (IHC):

  • Fix tumor tissues in formalin and embed in paraffin.

  • Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of this compound on the tumor microenvironment.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for initiating in vivo tumor regression studies with this compound. The selection of the appropriate animal model and cell line is critical for the successful evaluation of this MALT1 inhibitor. Researchers should adapt these general protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The potent anti-tumor activity observed with MALT1 inhibitors in preclinical models underscores the therapeutic potential of this compound for MALT1-dependent cancers.

References

Troubleshooting & Optimization

(R)-MLT-985 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MLT-985. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is known to have low aqueous solubility. The most effective solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, and concentrations up to 100 mg/mL (223.08 mM) have been reported.[1] For many biological experiments, preparing a high-concentration stock solution in DMSO is the first step.

Q2: My this compound is not fully dissolving in DMSO, or the solution appears cloudy. What should I do?

A2: Several factors can affect the dissolution of this compound in DMSO. Here are some troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[1][2] Always use freshly opened, anhydrous, high-purity DMSO.

  • Apply gentle heating: To aid dissolution, you can warm the solution to 37°C.

  • Use sonication: Ultrasonic agitation can help break down powder aggregates and enhance solubilization. A brief sonication in a water bath is often sufficient.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its very low aqueous solubility. One study reported its aqueous solubility to be as low as 0.004 mg/mL at pH 7.4. To prepare working solutions in aqueous buffers, it is necessary to first create a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.

Q4: When I dilute my DMSO stock solution of this compound into my aqueous buffer, the compound precipitates. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration may be necessary to maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock into a small volume of the aqueous buffer first, and then add this intermediate dilution to the final volume.

  • Vortexing during Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants or Co-solvents: For challenging applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG300) in the final aqueous medium can improve the solubility of the compound.

Q5: Are there any other potential solutions to overcome the solubility issues of this compound for in vivo studies?

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for MLT-985. Please note that data for the specific (R)-enantiomer is limited, and the data for the racemic mixture is often used as a reference.

SolventConcentrationRemarks
DMSO100 mg/mL (223.08 mM)Ultrasonic treatment may be required. Use of fresh, anhydrous DMSO is recommended.
DMSO10 mM
Aqueous Buffer (pH 7.4)0.004 mg/mL

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 448.27 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.48 mg of the compound.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the solution is not clear, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

2. Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile tubes

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Dispense the required volume of pre-warmed cell culture medium or buffer into a sterile tube.

  • While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution directly into the medium. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous solution to ensure rapid mixing.

  • Vortex the working solution briefly to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CARD11/BCL10/MALT1 signaling pathway, a general workflow for preparing this compound solutions, and a troubleshooting decision tree for solubility issues.

G CARD11/BCL10/MALT1 (CBM) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (BCR/TCR) PKC PKC Antigen_Receptor->PKC Activation CARD11_inactive Inactive CARD11 PKC->CARD11_inactive Phosphorylation CARD11_active Active CARD11 CARD11_inactive->CARD11_active Conformational Change CBM_Complex CBM Complex (CARD11-BCL10-MALT1) CARD11_active->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_inactive Inactive NF-κB (p50/p65-IκB) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκB Degradation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression Translocation R_MLT_985 This compound R_MLT_985->MALT1 Inhibition G Workflow for Preparing this compound Solutions Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate until Dissolved Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -20°C/-80°C Stock_Solution->Store Dilute Dilute Stock into Aqueous Buffer Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution Use_Immediately Use Immediately in Experiment Working_Solution->Use_Immediately End End Use_Immediately->End G Troubleshooting this compound Solubility Issues Issue Solubility Issue Encountered? Check_DMSO Is DMSO fresh and anhydrous? Issue->Check_DMSO Yes Use_Fresh_DMSO Use fresh, high-purity DMSO. Check_DMSO->Use_Fresh_DMSO No Apply_Heat_Sonication Apply gentle heat (37°C) and/or sonication? Check_DMSO->Apply_Heat_Sonication Yes Use_Fresh_DMSO->Apply_Heat_Sonication Precipitation_Dilution Precipitation upon dilution? Apply_Heat_Sonication->Precipitation_Dilution Still an issue Success Problem Resolved Apply_Heat_Sonication->Success Resolved Check_DMSO_Conc Is final DMSO concentration low? Precipitation_Dilution->Check_DMSO_Conc Yes Optimize_Dilution Optimize dilution protocol: - Stepwise dilution - Vortex during addition Check_DMSO_Conc->Optimize_Dilution Yes Check_DMSO_Conc->Success No, adjust Consider_Additives Consider adding a low concentration of a biocompatible surfactant or co-solvent. Optimize_Dilution->Consider_Additives Still an issue Optimize_Dilution->Success Resolved Consider_Additives->Success

References

Technical Support Center: Optimizing (R)-MLT-985 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (R)-MLT-985 for in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1][2] Its biochemical IC50 is approximately 3 nM.[1][2][3] this compound functions by suppressing the CARD11-BCL10-MALT1 (CBM) signaling complex, which is a critical pathway for the activation of the NF-κB transcription factor in lymphocytes. Dysregulation of this pathway is a hallmark of certain B-cell malignancies, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.

Q2: What is a recommended starting dose for an in vivo efficacy study with this compound?

A previously reported efficacious dose of this compound is 30 mg/kg, administered orally twice daily (p.o., BID), which resulted in tumor regression in a CARD11-mutant ABC-DLBCL xenograft model. However, for a new study, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental conditions. A well-designed dose-range finding study will establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).

Q3: How should I design a dose-range finding study for this compound?

A typical preclinical dose-range finding study involves escalating doses of the compound to identify a safe and effective range. Based on the known potent in vitro activity of this compound, a suggested design could be:

  • Animal Model: Use an appropriate immunocompromised mouse strain (e.g., NOD-SCID or NSG) bearing a subcutaneous xenograft of a MALT1-dependent B-cell lymphoma cell line (e.g., OCI-Ly3, TMD8).

  • Group Size: A minimum of 3-5 mice per group is recommended to account for biological variability.

  • Dose Levels: Start with a low dose (e.g., 3 mg/kg) and escalate (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg). The dose escalation can follow a modified Fibonacci sequence or a simple multiplication factor (e.g., 3x).

  • Route of Administration: Oral gavage (p.o.) is the intended route for this compound.

  • Dosing Frequency: Based on available data, twice daily (BID) dosing is a reasonable starting point.

  • Monitoring: Closely monitor the animals for signs of toxicity (see Troubleshooting section) and tumor growth for a defined period (e.g., 14-21 days).

Troubleshooting Guide

Issue 1: High variability in tumor response at the same dose level.

  • Potential Cause: Formulation and Bioavailability Issues. this compound has poor water solubility, which can lead to inconsistent absorption when administered as a simple suspension.

    • Solution: Develop a robust formulation to improve solubility and bioavailability. Common strategies for preclinical formulations of poorly soluble compounds include:

      • Suspensions: Use a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) with a surfactant such as 0.1% Tween 80 to ensure a homogenous suspension. Ensure the suspension is well-mixed before each administration.

      • Co-solvents: A mixture of solvents like DMSO, PEG300, and saline can be used. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the percentage of DMSO should be minimized in sensitive mouse strains.

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can significantly enhance the oral absorption of lipophilic compounds.

  • Potential Cause: Inconsistent Oral Gavage Technique. Improper gavage technique can lead to accidental administration into the trachea or esophageal injury, affecting drug delivery and animal health.

    • Solution: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes with a ball tip to prevent injury. Flexible plastic gavage needles are often safer than rigid metal ones. Administer the formulation slowly and monitor the animal for any signs of distress during and after the procedure.

Issue 2: Signs of toxicity in treated animals (e.g., weight loss, ruffled fur, lethargy).

  • Potential Cause: Compound-related toxicity. High doses or prolonged exposure to MALT1 inhibitors can lead to toxicity. Long-term MALT1 inhibition has been associated with an IPEX-like pathology (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) in preclinical models due to effects on regulatory T cells.

    • Solution:

      • Acute Toxicity Monitoring: In short-term efficacy studies, monitor for general signs of toxicity such as:

        • Body weight loss (a loss of >15-20% is a common endpoint for dose reduction or cessation).

        • Changes in behavior (e.g., lethargy, social isolation).

        • Changes in appearance (e.g., ruffled fur, hunched posture).

      • Dose Adjustment: If toxicity is observed, consider reducing the dose or the frequency of administration.

      • Histopathology: At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis to identify any target organ toxicity.

Issue 3: No significant anti-tumor effect even at high doses.

  • Potential Cause: Poor Pharmacokinetics (PK). The compound may not be reaching the tumor at a sufficient concentration for a long enough duration.

    • Solution: Conduct a pharmacokinetic study to measure the plasma and tumor concentrations of this compound over time. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Potential Cause: Inappropriate Animal Model. The chosen cell line or xenograft model may not be dependent on the MALT1 signaling pathway.

    • Solution: Confirm the MALT1 dependency of your cell line in vitro before starting in vivo experiments. ABC-DLBCL cell lines with CARD11 mutations are generally sensitive to MALT1 inhibition.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell LineIC50 / EC50Reference
MALT1 Protease Biochemical Assay-3 nM
MALT1-dependent IL-2 ProductionJurkat20 nM
Human PBMC IL-2 Release-0.5 µM
Antiproliferative ActivityOCI-Ly30.12 µM

Table 2: Example Preclinical Pharmacokinetic Parameters for an Oral MALT1 Inhibitor in Mice

ParameterUnitValue
Dose mg/kg 30 (i.p.)
Cmax (Plasma) nM ~150
Tmax (Plasma) hr ~0.5
Cmax (Tumor) nM ~200
Tmax (Tumor) hr ~2
Tumor concentration > IC50 hr up to 6

Note: This is example data for a similar MALT1 inhibitor and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Dose-Ranging and Efficacy Study of this compound in a B-Cell Lymphoma Xenograft Model

  • Animal Model: Use female NOD-SCID or NSG mice, 6-8 weeks old.

  • Cell Line: Use a MALT1-dependent human ABC-DLBCL cell line such as OCI-Ly3 or TMD8.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice/group).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) and ensure it is a homogenous suspension.

  • Dosing: Administer the vehicle or this compound at the selected dose levels (e.g., 3, 10, 30 mg/kg) via oral gavage twice daily.

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Optional: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blot for MALT1 substrates like BCL10 or CYLD). Serum can be collected to measure biomarkers like IL-10.

  • Data Analysis: Analyze tumor growth curves and compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Mandatory Visualizations

MALT1_Signaling_Pathway MALT1 Signaling Pathway in B-Cell Lymphoma cluster_receptor Antigen Receptor Activation cluster_CBM CBM Signalosome cluster_downstream Downstream Signaling Antigen_Receptor B-Cell Receptor (BCR) CARD11 CARD11 Antigen_Receptor->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits IKK_Complex IKK Complex MALT1->IKK_Complex activates IkappaB IκB IKK_Complex->IkappaB phosphorylates (leading to degradation) NF_kappaB NF-κB IkappaB->NF_kappaB releases Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB->Gene_Expression translocates to nucleus & promotes R_MLT_985 This compound R_MLT_985->MALT1 inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle (p.o., BID) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, & Toxicity Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Analysis Data Analysis and Pharmacodynamic Studies Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Problem Problem Encountered High_Variability High Variability Problem->High_Variability Toxicity Toxicity Signs Problem->Toxicity No_Efficacy No Efficacy Problem->No_Efficacy Check_Formulation Check Formulation & Gavage Technique High_Variability->Check_Formulation Reduce_Dose Reduce Dose or Frequency Toxicity->Reduce_Dose Check_PK_Model Check PK & Animal Model No_Efficacy->Check_PK_Model

Caption: A logical approach to troubleshooting common in vivo experimental issues.

References

potential off-target effects of (R)-MLT-985

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-MLT-985. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, highly selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2][3] Its on-target effect is the inhibition of the CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This complex is crucial for the activation of NF-κB signaling, which promotes cell proliferation and survival in certain cancer types, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Q2: What is the reported selectivity profile of this compound?

A2: this compound has demonstrated high selectivity. In a screening panel against 23 human proteases, including several caspases and cathepsins, this compound showed an IC50 greater than 10 µM for all tested off-targets, indicating a low likelihood of direct off-target enzymatic inhibition within this panel.

Q3: Are there any known specific off-target effects of this compound?

A3: Currently, there is no publicly available data documenting specific off-target effects of this compound. Its high selectivity is a key reported feature. For instance, another MALT1 inhibitor, MI-2, was found to induce ferroptosis by directly targeting GPX4; however, this compound did not produce this effect, highlighting its distinct and selective profile. Researchers should always consider the possibility of unforeseen off-target effects in their experimental systems and employ rigorous controls.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in DMSO, with a stock solution of 10 mM being common. For long-term storage, it is recommended to store the solid powder at -20°C for up to a year and stock solutions at -80°C for up to six months.

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with MALT1 inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound in your specific cellular model, or an experimental artifact.

  • Troubleshooting Steps:

    • Dose-Response Correlation: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known IC50 for MALT1 inhibition (biochemical IC50 of ~3 nM, cellular IC50 for IL-2 reporter gene assay of ~20 nM). A significant deviation may suggest an off-target effect.

    • Use a Structurally Different MALT1 Inhibitor: Treat your cells with a structurally unrelated MALT1 inhibitor. If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical structure.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of MALT1 that is resistant to this compound. If the phenotype is not reversed, this points towards an off-target mechanism.

    • Control Cell Line: Use a control cell line that does not rely on the MALT1 signaling pathway. If the phenotype persists in this cell line, it is likely an off-target effect.

Issue 2: The compound is showing toxicity at concentrations required for MALT1 inhibition.

  • Possible Cause: The observed toxicity could be a result of on-target inhibition of a critical pathway in your specific cell type or an off-target effect.

  • Troubleshooting Steps:

    • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) using a standard assay like MTT or LDH release. Compare this to the effective concentration for MALT1 inhibition.

    • Target-Negative Cell Line: Test the compound's toxicity in a cell line that does not express MALT1 or where MALT1 is not essential for survival. Persistence of toxicity would strongly indicate an off-target effect.

    • Broad Kinase or Protease Panel Screening: To identify potential off-target interactions, consider submitting the compound for screening against a broad panel of kinases, proteases, or other relevant protein families.

Issue 3: I am having trouble dissolving this compound in my aqueous experimental media.

  • Possible Cause: Like many small molecule inhibitors, this compound has limited aqueous solubility.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock in an Organic Solvent: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.

    • Serial Dilution: From this stock, perform serial dilutions into your aqueous experimental medium.

    • Control for Solvent Effects: It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) and does not affect your biological system. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Data Presentation

Table 1: Potency and Selectivity of this compound

Target/AssayIC50Reference
MALT1 (biochemical)3 nM
IL-2 Reporter Gene Assay (Jurkat T cells)20 nM
Human PBMC IL-2 Release0.5 µM
Panel of 23 Human Proteases>10 µM

Experimental Protocols

Protocol 1: General Method for Assessing Off-Target Effects Using a Secondary Inhibitor

  • Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare stock solutions of this compound and a structurally unrelated MALT1 inhibitor (e.g., z-VRPR-FMK) in DMSO.

  • Treatment: Treat the cells with a range of concentrations for both inhibitors. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a duration appropriate to observe the phenotype of interest.

  • Phenotypic Analysis: Assess the cellular phenotype using the relevant assay (e.g., cell viability, apoptosis assay, reporter gene expression).

  • Data Analysis: Compare the results from both inhibitors. If the phenotype is observed with this compound but not with the secondary inhibitor at concentrations that are effective for on-target inhibition, it suggests a potential off-target effect of this compound.

Visualizations

MALT1_Signaling_Pathway cluster_CBM CBM Complex Formation AntigenReceptor Antigen Receptor CARD11 CARD11 AntigenReceptor->CARD11 Activation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex Protease Activity Apoptosis Apoptosis MALT1->Apoptosis R_MLT_985 This compound R_MLT_985->MALT1 Inhibition NF_kB NF-κB IKK_Complex->NF_kB Activation Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare EC50 of Phenotype to On-Target IC50 DoseResponse->CompareIC50 SecondaryInhibitor Test with Structurally Different MALT1 Inhibitor CompareIC50->SecondaryInhibitor Discrepancy OnTarget Likely On-Target Effect CompareIC50->OnTarget Correlates PhenotypeReplicated Phenotype Replicated? SecondaryInhibitor->PhenotypeReplicated PhenotypeReplicated->OnTarget Yes RescueExpt Perform Rescue Experiment PhenotypeReplicated->RescueExpt No OffTarget Potential Off-Target Effect PhenotypeRescued Phenotype Rescued? RescueExpt->PhenotypeRescued PhenotypeRescued->OnTarget Yes PhenotypeRescued->OffTarget No

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Minimizing (R)-MLT-985 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (R)-MLT-985 in animal models. This compound is a selective, allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease, a key regulator of NF-κB signaling, with potential applications in the treatment of B-cell malignancies.[1][2]

The primary on-target toxicity associated with MALT1 inhibitors is a dose-dependent reduction in regulatory T cells (Tregs), which can lead to an Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked (IPEX)-like autoimmune pathology with prolonged administration.[3][4] This guide focuses on strategies to mitigate these autoimmune and inflammatory side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: The primary toxicity is an on-target effect resulting from the inhibition of MALT1 protease activity, which is crucial for the development and function of regulatory T cells (Tregs).[3] This leads to a reduction in Treg numbers and can cause a dose-dependent, progressive IPEX-like autoimmune pathology, characterized by multi-organ inflammation.

Q2: What are the typical signs of toxicity observed in animal models?

A2: In preclinical studies with potent MALT1 inhibitors like MLT-943, a compound structurally related to this compound, observed toxicities in rats and dogs included:

  • Immunological: A rapid and dose-dependent reduction in circulating Tregs, systemic T-cell activation, and high serum IgE levels.

  • Clinical: Severe intestinal inflammation, mast cell activation, and mononuclear cell infiltration in multiple tissues.

Q3: Is the toxicity of this compound reversible?

A3: Yes, studies on related MALT1 inhibitors have shown that the reduction in Treg populations and the associated immune pathologies are reversible upon discontinuation of the treatment.

Q4: Can the therapeutic efficacy of this compound be uncoupled from its toxicity?

A4: There is evidence to suggest that the anti-inflammatory and anti-tumor effects of MALT1 inhibitors can be uncoupled from the Treg-related toxicity. Efficacious doses may be achieved at concentrations that do not cause a severe depletion of Tregs. Dose optimization is key to achieving this therapeutic window.

Q5: Does the timing of MALT1 inhibition affect the severity of toxicity?

A5: Yes, long-term MALT1 inactivation starting in adulthood has been shown to be less severe than germline inactivation, even with a reduction in Treg numbers. This suggests that the developmental stage at which MALT1 is inhibited plays a role in the manifestation of autoimmune-like symptoms.

Troubleshooting Guides

Problem 1: Excessive reduction in regulatory T cell (Treg) populations.
  • Potential Cause: The administered dose of this compound is too high, leading to sustained and potent MALT1 inhibition that impacts Treg homeostasis.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound. The reduction in Tregs is dose-dependent, and a lower dose may still provide therapeutic efficacy with a less severe impact on Treg numbers.

    • Intermittent Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for the recovery of Treg populations. The reversibility of Treg depletion supports this strategy.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If available, utilize PK/PD modeling to identify a therapeutic window that maintains efficacy while minimizing Treg reduction.

Problem 2: Observation of clinical signs of autoimmune-like pathology (e.g., intestinal inflammation, dermatitis).
  • Potential Cause: Prolonged administration of this compound at a dose that significantly reduces Treg function and numbers.

  • Troubleshooting Steps:

    • Discontinue Treatment: Temporarily halt the administration of this compound to allow for the reversal of the autoimmune symptoms.

    • Supportive Care: Provide supportive care to manage the clinical signs, such as anti-inflammatory agents, as guided by a veterinarian.

    • Re-initiate at a Lower Dose/Modified Schedule: Once the animal has recovered, consider re-initiating treatment at a significantly lower dose or with an intermittent dosing schedule.

    • Monitor Inflammatory Markers: Routinely monitor serum IgE levels and other inflammatory cytokines to detect early signs of immune dysregulation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the MALT1 inhibitor MLT-943, a close analog of this compound, which can serve as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Effects of MLT-943 on Regulatory T cells in Rats

Dose (mg/kg/day, p.o.)Duration of TreatmentEffect on Treg Frequency in BloodReference
510 daysProgressive reduction, maximal after 7 days
2013 weeksSignificant reduction
8013 weeksSignificant reduction

Table 2: Toxicology Profile of MLT-943 in Rats from a 13-Week Study

Dose (mg/kg/day, p.o.)Key Toxicological FindingsReference
20 and 80Severe clinical symptoms starting at week 9, severe intestinal inflammation, mast cell activation, high serum IgE, systemic T-cell activation, mononuclear cell infiltration in multiple tissues.

Experimental Protocols

Protocol 1: Monitoring of Regulatory T cell Populations
  • Animal Model: Wistar Hannover rats.

  • Compound Administration: Administer this compound orally by gavage at the desired dose and schedule.

  • Blood Sampling: Collect peripheral blood samples at baseline (pre-treatment) and at regular intervals during the treatment period (e.g., weekly).

  • Flow Cytometry:

    • Isolate peripheral blood mononuclear cells (PBMCs).

    • Stain cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3.

    • Analyze the samples using a flow cytometer to determine the percentage of CD4+CD25+Foxp3+ cells (Tregs) within the CD4+ T cell population.

  • Data Analysis: Compare the percentage of Tregs at each time point to the baseline values to assess the impact of this compound on Treg homeostasis.

Protocol 2: Assessment of Autoimmune-like Pathology
  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food consumption, posture, and the presence of skin lesions or diarrhea.

  • Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, collect tissues (e.g., intestines, skin, lymph nodes, spleen) for histopathological examination.

    • Fix tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin and prepare sections.

    • Stain sections with hematoxylin and eosin (H&E).

    • Examine for signs of inflammation, such as mononuclear cell infiltration.

  • Serum Cytokine and IgE Analysis:

    • Collect blood at baseline and at the end of the study.

    • Separate serum and store at -80°C.

    • Use ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines and total IgE.

Visualizations

MALT1 Signaling Pathway

MALT1_Signaling_Pathway MALT1 Signaling Pathway cluster_receptor Antigen Receptor Signaling cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_inhibition Inhibition TCR TCR/BCR PKC PKC TCR->PKC activates CARMA1 CARMA1/CARD11 PKC->CARMA1 phosphorylates BCL10 BCL10 CARMA1->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits TRAF6 TRAF6 MALT1->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates NFkB NF-κB Activation IKK->NFkB Gene Gene Expression (IL-2, etc.) NFkB->Gene RMLT985 This compound RMLT985->MALT1 inhibits protease activity

Caption: MALT1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow Experimental Workflow for Toxicity Assessment cluster_setup Experimental Setup cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment Animal Animal Cohorts (Control vs. This compound) Dosing Dosing Regimen (Dose, Frequency, Duration) Animal->Dosing Clinical Daily Clinical Observations Dosing->Clinical Blood Weekly Blood Sampling Dosing->Blood Histo Histopathology Dosing->Histo at necropsy Flow Flow Cytometry for Tregs Blood->Flow Serum Serum Analysis (Cytokines, IgE) Blood->Serum Tox Toxicity Profile Flow->Tox Serum->Tox Histo->Tox Efficacy Therapeutic Efficacy

Caption: Workflow for assessing the toxicity of this compound in animal models.

References

troubleshooting inconsistent results with (R)-MLT-985

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-MLT-985. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the R-enantiomer of MLT-985, which is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of antigen receptors.[3] In certain cancers, particularly Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), this pathway is constitutively active, promoting cell survival and proliferation. This compound inhibits the proteolytic activity of MALT1, thereby suppressing aberrant CBM complex signaling and inducing apoptosis in MALT1-dependent cancer cells.[1][3]

Q2: What are the primary research applications for this compound?

A2: The primary application for this compound is in cancer research, specifically for studying and potentially treating B-cell malignancies that are dependent on the MALT1 signaling pathway. This includes ABC-DLBCL and other lymphomas with constitutive NF-κB activation.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound solid should be stored at -20°C for up to several months. For short-term storage, 0-4°C is acceptable for days to weeks. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you can dissolve the compound in DMSO. It is noted that the use of new, hygroscopic DMSO and ultrasonication may be necessary to achieve complete dissolution.

Troubleshooting Guide

Q1: I am observing precipitate in my cell culture medium after adding this compound. What is the cause and how can I fix it?

A1: This is a common issue and is likely due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous culture medium, the compound can "crash out" of solution, a phenomenon known as solvent shock.

Troubleshooting Steps:

  • Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. If you see any precipitate, gently warm the vial or use a sonicator.

  • Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, as higher concentrations can be toxic to cells and can also affect compound solubility.

  • Pre-warm Media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.

  • Determine Maximum Soluble Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in your specific cell culture medium. You can determine the maximum soluble concentration by preparing a serial dilution of this compound in your medium, incubating for the duration of your experiment, and observing for any precipitation.

Q2: My IC50 value for this compound is inconsistent between experiments. What are the potential reasons?

A2: Inconsistent IC50 values can be frustrating and can arise from several experimental variables.

Troubleshooting Steps:

  • Cell Density: Ensure you are seeding the same number of cells for each experiment. A higher cell density can lead to an apparent increase in the IC50 value as there is less compound available per cell.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. Cells at very high or low confluency can respond differently to treatment.

  • Incubation Time: The duration of exposure to this compound will influence the IC50 value. Longer incubation times generally result in lower IC50 values. Keep the incubation time consistent across all experiments.

  • Reagent Preparation and Storage: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by making single-use aliquots.

  • Assay Protocol: Standardize your cell viability assay protocol, including the type of assay used (e.g., MTT, CellTiter-Glo), incubation times for the assay reagent, and the instrument settings for reading the results.

Q3: I am observing unexpected levels of cell death that do not correlate with the known mechanism of MALT1 inhibition. Could there be off-target effects?

A3: While this compound is a highly selective MALT1 inhibitor, off-target effects are a possibility with any small molecule.

Troubleshooting Steps:

  • Consider Alternative Cell Death Mechanisms: A similar, though less potent and selective, MALT1 inhibitor (MI-2) has been reported to induce ferroptosis by directly targeting GPX4, independent of MALT1. While this has not been demonstrated for this compound, it is a possibility to consider if you observe markers of ferroptosis (e.g., lipid peroxidation).

  • Use a Rescue Experiment: To confirm that the observed cell death is MALT1-dependent, you could perform a rescue experiment by overexpressing a catalytically inactive MALT1 mutant.

  • Profile a Panel of Cell Lines: Test the effect of this compound on a panel of cell lines, including those known to be MALT1-dependent (e.g., OCI-Ly3, HBL-1) and MALT1-independent (e.g., some GCB-DLBCL cell lines). Selective toxicity in MALT1-dependent lines would support an on-target effect.

  • Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects.

Data Presentation

Table 1: In Vitro Activity of MLT-985 in Various Cell Lines

Cell LineCancer TypeAssay TypeIC50 / EC50 (µM)Reference
OCI-Ly3ABC-DLBCLCell Proliferation0.12 (EC50)
HBL-1ABC-DLBCLGrowth Inhibition~0.2 (GI50 for MI-2)
TMD8ABC-DLBCLGrowth Inhibition~0.5 (GI50 for MI-2)
OCI-Ly10ABC-DLBCLGrowth Inhibition~0.4 (GI50 for MI-2)
BJABBurkitt's LymphomaGrowth Inhibition> 10

Note: Data for MI-2 is included as a reference for MALT1-dependent cell lines. GI50 is the concentration for 50% growth inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for MALT1 Substrate Cleavage

This protocol can be used to assess the inhibitory activity of this compound on MALT1 protease function by monitoring the cleavage of a known MALT1 substrate, such as RelB or CYLD.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest (e.g., a MALT1-dependent ABC-DLBCL cell line)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RelB, anti-CYLD, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat your cells with various concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (e.g., RelB) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. A decrease in the cleaved form of the substrate with increasing concentrations of this compound indicates inhibition of MALT1 activity.

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_CBM CBM Complex cluster_NFkB NF-κB Activation BCR BCR Syk Syk BCR->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 Forms CBM Complex MALT1 MALT1 BCL10->MALT1 Forms CBM Complex IKK IKK Complex MALT1->IKK Activates RelB RelB MALT1->RelB Cleaves IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/RelA) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression R_MLT_985 This compound R_MLT_985->MALT1 Inhibits Protease Activity Cleaved_RelB Cleaved RelB RelB->Cleaved_RelB

Caption: MALT1 Signaling Pathway in ABC-DLBCL.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solubility Issue: Compound Precipitation? Start->Check_Solubility Check_IC50 Issue: IC50 Variability? Check_Solubility->Check_IC50 No Solubility_Solutions Troubleshoot Solubility: - Check stock solution - Optimize dilution method - Reduce final DMSO concentration - Pre-warm media Check_Solubility->Solubility_Solutions Yes Check_Off_Target Issue: Unexpected Phenotype? Check_IC50->Check_Off_Target No IC50_Solutions Troubleshoot IC50 Variability: - Standardize cell density - Use consistent passage number - Maintain consistent incubation time - Prepare fresh reagents Check_IC50->IC50_Solutions Yes Off_Target_Solutions Investigate Off-Target Effects: - Consider alternative cell death pathways - Perform rescue experiments - Use a panel of cell lines - Titrate compound concentration Check_Off_Target->Off_Target_Solutions Yes End Consistent Results Check_Off_Target->End No Solubility_Solutions->End IC50_Solutions->End Off_Target_Solutions->End

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Long-Term Stability of (R)-MLT-985 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of the hypothetical MALT1 inhibitor, (R)-MLT-985, in solution. To provide realistic and actionable advice, the potent and selective EGFR inhibitor Gefitinib has been used as a proxy to model the stability characteristics and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q2: How stable is this compound in aqueous solutions?

A2: this compound, similar to many kinase inhibitors, is sparingly soluble in aqueous buffers. Aqueous solutions are not recommended for storage for more than one day. For experiments, fresh dilutions from a frozen stock solution should be prepared for each use.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on studies of similar compounds, the primary degradation pathways for this compound in solution are likely to be hydrolysis and oxidation. Significant degradation has been observed for Gefitinib under acidic and basic stress conditions. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

Possible Cause: The compound is "crashing out" of solution due to a significant change in solvent polarity from a high-concentration organic stock to an aqueous medium.

Troubleshooting Steps:

  • Lower the Final Concentration: Working at a lower final concentration of the inhibitor in the assay may prevent precipitation.

  • pH Adjustment: If this compound has an ionizable group, adjusting the pH of the aqueous buffer can increase its solubility.

  • Use of Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol in the final solution can improve solubility.

  • Sonication: Brief sonication after dilution can help to redissolve small precipitates.

Issue 2: Inconsistent results in biological assays over time.

Possible Cause: The compound is degrading in the assay medium, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

  • Minimize Incubation Time: If possible, reduce the incubation time of the compound in the assay medium to minimize degradation.

  • Conduct a Stability Study: Perform a time-course experiment in your specific assay buffer to determine the rate of degradation under your experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (as Gefitinib proxy)

FormStorage TemperatureDurationReference
Crystalline Solid-20°C≥ 2 years
Lyophilized Powder-20°C (desiccated)24 months
DMSO Stock Solution-20°CUp to 1 month
DMSO Stock Solution-80°CUp to 6 months
Aqueous SolutionRoom TemperatureNot recommended for > 1 day

Table 2: Summary of Forced Degradation Studies on Gefitinib

Stress Condition% DegradationDegradation Product Retention Time (min)Reference
Acidic (0.1 N HCl)3.27%3.850
Alkaline (2N NaOH)1.83%3.857
Oxidative (3% H2O2)5.24%3.838
Thermal (60°C)No significant degradation-
Photolytic (UV light)No significant degradation-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC
  • Preparation of Solutions: Prepare a solution of this compound in the desired buffer at the target concentration.

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution into a validated stability-indicating HPLC system to determine the initial concentration.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of the intact this compound and any degradation products at each time point. Calculate the percentage of the compound remaining relative to the initial concentration.

Visualizations

Signaling_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival R_MLT_985 This compound (Gefitinib) R_MLT_985->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound (Gefitinib).

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (DMSO) prep_working Dilute to Working Solution (Aqueous Buffer) prep_stock->prep_working initial_hplc T=0 HPLC Analysis prep_working->initial_hplc incubate Incubate under Test Conditions initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc quantify Quantify Peak Areas timepoint_hplc->quantify calculate Calculate % Remaining quantify->calculate

Caption: Experimental workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic start Inconsistent Assay Results? check_precipitation Visible Precipitation? start->check_precipitation solubility_issue Address Solubility (See Guide) check_precipitation->solubility_issue Yes stability_issue Potential Degradation check_precipitation->stability_issue No prepare_fresh Prepare Fresh Solutions stability_issue->prepare_fresh reduce_incubation Reduce Incubation Time stability_issue->reduce_incubation conduct_stability Conduct Stability Study stability_issue->conduct_stability

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cancer cell line experiments. The content is divided into two main sections based on distinct therapeutic targets and resistance mechanisms:

  • Section 1: Resistance to MALT1 Inhibitors (e.g., (R)-MLT-985) in B-Cell Malignancies.

  • Section 2: Resistance in NRG1 Fusion-Positive Cancer Cell Lines to HER-Family Inhibitors.

Section 1: Troubleshooting Resistance to this compound and other MALT1 Inhibitors

This compound is a selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation in lymphocytes. Its inhibition is a therapeutic strategy for B-cell malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Frequently Asked Questions (FAQs)

Q1: My ABC-DLBCL cell line (e.g., OCI-Ly3) is showing reduced sensitivity to this compound in my cell viability assays. What could be the cause?

A1: Reduced sensitivity, indicated by an increased IC50 value, can arise from several factors:

  • Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Authenticity: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Misidentification or contamination can lead to unexpected results.

  • Acquired Resistance: Prolonged exposure to the drug may have selected for a resistant population.

  • Bypass Pathway Activation: Cancer cells may have activated alternative survival pathways that are independent of MALT1 signaling.

Q2: How can I investigate if my cells have developed resistance through bypass pathways?

A2: You can investigate bypass pathway activation using the following approaches:

  • Phospho-Proteomic Screening: Use antibody arrays or mass spectrometry to identify upregulated signaling pathways in resistant cells compared to sensitive parental cells.

  • Western Blot Analysis: Probe for key nodes in common survival pathways, such as PI3K/AKT, MAPK/ERK, and JAK/STAT signaling. An increase in the phosphorylation of key proteins like AKT, ERK, or STAT3 in the presence of this compound would suggest pathway reactivation.

  • Combination Drug Screening: Use a library of targeted inhibitors in combination with this compound to identify drugs that restore sensitivity. This can provide clues about the activated bypass pathway.

Q3: What are the known mechanisms of resistance to MALT1 inhibitors?

A3: While specific resistance mechanisms to this compound are still under investigation, general mechanisms for targeted therapies include:

  • Target Alteration: Mutations in the MALT1 gene that prevent drug binding.

  • Upregulation of Downstream Effectors: Increased expression or activation of NF-κB target genes that promote survival, bypassing the need for MALT1 activity.

  • Activation of Parallel Pathways: As described in Q2, activation of other pro-survival signaling pathways can compensate for MALT1 inhibition.

Troubleshooting Guide: Investigating this compound Resistance
Issue Possible Cause Recommended Action
High IC50 value in viability assay Drug degradation, cell line issue, acquired resistance.1. Use fresh drug stock. 2. Perform cell line authentication. 3. Compare with parental cell line.
No change in NF-κB activity upon treatment Ineffective MALT1 inhibition, or NF-κB activation is MALT1-independent.1. Confirm MALT1 inhibition by checking cleavage of its substrates (e.g., BCL10, CYLD, RelB) via Western blot. 2. Investigate alternative NF-κB activation pathways.
Cell proliferation continues despite MALT1 inhibition Activation of bypass survival pathways.1. Perform phosphoproteomic analysis. 2. Test for increased phosphorylation of AKT, ERK, STAT3. 3. Conduct a combination drug screen.
Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent according to the manufacturer's instructions.

  • Reading: Measure absorbance at the appropriate wavelength.

  • Data Analysis: Plot a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for MALT1 Substrate Cleavage

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Lysis: Lyse cells and quantify protein concentration.

  • Electrophoresis: Separate proteins by SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate with primary antibodies against MALT1 substrates (e.g., BCL10, CYLD) and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

Signaling Pathway and Workflow Diagrams

MALT1_Signaling_Pathway BCR BCR Activation CARD11 CARD11 BCR->CARD11 CBM_Complex CBM Complex CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 Protease MALT1->CBM_Complex IKK_Complex IKK Complex CBM_Complex->IKK_Complex NFkB NF-κB Activation IKK_Complex->NFkB Survival Cell Survival & Proliferation NFkB->Survival R_MLT_985 This compound R_MLT_985->MALT1

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Section 2: Troubleshooting Resistance in NRG1 Fusion-Positive Cancer Cell Lines

NRG1 gene fusions (e.g., SLC3A2-NRG1, CD74-NRG1) are oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC). The fusion protein results in the presentation of the Neuregulin 1 (NRG1) ligand, which binds to and activates the HER3 (ERBB3) receptor. Since HER3 has minimal kinase activity, it forms a potent heterodimer with HER2 (ERBB2), leading to the activation of downstream pro-survival pathways like PI3K/AKT/mTOR and MAPK/ERK. Targeted therapies for these cancers include pan-HER inhibitors (e.g., afatinib) and monoclonal antibodies against HER2/HER3 (e.g., zenocutuzumab, seribantumab).

Frequently Asked Questions (FAQs)

Q1: My NRG1 fusion-positive lung cancer cell line has stopped responding to a HER2/HER3 targeted therapy. What are the likely resistance mechanisms?

A1: Resistance to HER-family inhibitors in this context can be complex and may involve:

  • Receptor-Level Alterations:

    • HER2/HER3 Upregulation: Increased expression of the target receptors can overcome the inhibitory effect of the drug.

    • Activation of other RTKs: Upregulation of other receptor tyrosine kinases (RTKs) like MET, IGF1R, or AXL can provide an alternative signaling route.

  • Downstream Pathway Activation:

    • PIK3CA mutations: Activating mutations in the PIK3CA gene can render the PI3K/AKT pathway constitutively active, making it independent of upstream HER2/HER3 signaling.

    • Loss of PTEN: Loss of the PTEN tumor suppressor, a negative regulator of the PI3K pathway, has a similar effect.

  • Ligand-Independent Activation: Formation of alternative dimers (e.g., HER2 homodimers) or cleavage of the HER2 receptor to its constitutively active p95HER2 form.

Q2: How can I determine if my resistant cells are relying on the PI3K/AKT pathway?

A2: To test for PI3K/AKT pathway dependence:

  • Western Blot: Compare the levels of phosphorylated AKT (p-AKT) and its downstream targets (e.g., p-S6K, p-4EBP1) in your sensitive and resistant cell lines, both with and without the HER2/HER3 inhibitor. A sustained high level of p-AKT in resistant cells despite treatment is a strong indicator.

  • Combination Therapy: Treat the resistant cells with a combination of the HER2/HER3 inhibitor and a specific PI3K inhibitor (e.g., alpelisib, pictilisib). If sensitivity is restored, it confirms the role of this pathway in resistance.

  • Genetic Sequencing: Sequence key exons of the PIK3CA gene to check for known activating mutations.

Q3: What is the first step in creating a resistant cell line model for my NRG1-fusion positive cells?

A3: The standard method is dose escalation:

  • Begin by treating the parental cell line with the targeted inhibitor at its IC20 (the concentration that inhibits 20% of growth).

  • Once the cells recover and grow steadily, gradually increase the drug concentration over several weeks to months.

  • Periodically test the IC50 of the population to monitor the development of resistance.

  • Once a significantly higher IC50 is achieved (e.g., >10-fold), you have a resistant population that can be further characterized.

Troubleshooting Guide: Investigating Resistance in NRG1 Fusion-Positive Cells
Issue Possible Cause Recommended Action
Loss of response to HER3 mAb (e.g., Seribantumab) Upregulation of other RTKs (e.g., MET, IGF1R), downstream mutations.1. Screen for RTK activation using a phospho-RTK array. 2. Sequence PIK3CA and KRAS. 3. Test combination with inhibitors for the identified bypass pathway.
Continued proliferation despite HER2/HER3 inhibition Constitutive activation of PI3K/AKT or MAPK/ERK pathways.1. Western blot for p-AKT, p-ERK. 2. Test combination with PI3K or MEK inhibitors.
Heterogeneous response within the cell population Pre-existence of a resistant subclone.1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze genomic and proteomic profiles of individual clones.
Quantitative Data Summary

The following table summarizes hypothetical data from an experiment comparing a sensitive parental cell line to a derived resistant cell line.

Parameter Parental Cell Line (NRG1+) Resistant Cell Line (NRG1+) Interpretation
IC50 (Afatinib) 50 nM750 nM>10-fold shift indicates acquired resistance.
p-HER3 levels (post-treatment) Decreased by 90%Decreased by 40%Incomplete target inhibition in resistant cells.
p-AKT levels (post-treatment) Decreased by 85%No significant changeSuggests PI3K pathway reactivation/independence.
PIK3CA gene status Wild-TypeE545K mutationIdentifies a likely mechanism of resistance.
Experimental Protocols

Protocol 1: Phospho-Receptor Tyrosine Kinase (RTK) Array

  • Cell Culture & Lysis: Culture sensitive and resistant cells, with and without drug treatment. Lyse cells and determine protein concentration.

  • Array Incubation: Incubate cell lysates with the phospho-RTK array membrane according to the manufacturer's protocol. This membrane is spotted with antibodies against various phosphorylated RTKs.

  • Washing & Detection: Wash the membrane and incubate with a detection antibody cocktail, followed by a streptavidin-HRP conjugate.

  • Imaging: Visualize signals using a chemiluminescence imaging system.

  • Analysis: Compare the signal intensity of the spots between different conditions to identify upregulated RTKs.

Protocol 2: Co-Immunoprecipitation for HER2/HER3 Dimerization

  • Cell Treatment & Lysis: Treat cells as required and lyse with a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the lysate with an antibody against HER2 or HER3 conjugated to agarose beads.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot: Analyze the eluate by Western blotting using antibodies for both HER2 and HER3 to detect the presence of the heterodimer.

Signaling Pathway and Workflow Diagrams

NRG1_Fusion_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NRG1_Fusion SLC3A2-NRG1 Fusion (presents NRG1 ligand) HER3 HER3 NRG1_Fusion->HER3 Dimer HER2/HER3 Heterodimer HER3->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HER_Inhibitor HER2/HER3 Inhibitors (e.g., Afatinib, Zenocutuzumab) HER_Inhibitor->Dimer

Caption: Signaling cascade activated by NRG1 fusions and targeted by HER2/HER3 inhibitors.

Resistance_Workflow start Reduced Drug Efficacy Observed confirm_resistance Confirm Resistance (IC50 Shift > 10-fold) start->confirm_resistance characterize_phenotype Characterize Resistant Phenotype confirm_resistance->characterize_phenotype hypothesis_generation Generate Hypotheses (e.g., Bypass, Target Mutation) characterize_phenotype->hypothesis_generation test_downstream Test Downstream Pathways (p-AKT, p-ERK Western Blot) hypothesis_generation->test_downstream test_rtk Test Bypass RTK Activation (Phospho-RTK Array) hypothesis_generation->test_rtk sequence_dna Sequence Key Genes (PIK3CA, KRAS, etc.) hypothesis_generation->sequence_dna validate Validate Mechanism (e.g., Combination Therapy, Gene Knockdown) test_downstream->validate test_rtk->validate sequence_dna->validate end Resistance Mechanism Identified validate->end

References

Technical Support Center: (R)-MLT-985 and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of (R)-MLT-985, a selective allosteric MALT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation in lymphocytes. This compound binds to an allosteric site on MALT1, inhibiting its protease activity with a biochemical IC50 value of 3 nM. This inhibition suppresses aberrant CBM complex signaling, which is implicated in the survival of certain cancer cells, particularly B-cell malignancies.

Q2: How do serum proteins generally affect the activity of small molecule inhibitors like this compound?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can reversibly bind to small molecule drugs. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect. Therefore, high binding to serum proteins can reduce the free concentration of this compound, potentially lowering its observed potency in in vitro and in vivo experiments. Human serum albumin (HSA) is the most abundant protein in plasma and has multiple binding sites for a wide variety of drugs. AAG is another important plasma protein that binds to many drugs, especially basic compounds.

Q3: My in vitro cell-based assay results with this compound are inconsistent when I use different batches of fetal bovine serum (FBS). Why might this be happening?

Different batches of FBS can have varying concentrations of serum proteins like bovine serum albumin (BSA). This variability can alter the free fraction of this compound in your cell culture medium. If this compound binds to BSA, a higher concentration of BSA will lead to a lower free concentration of the inhibitor, resulting in a decrease in its apparent potency (higher IC50). For more consistent results, it is recommended to either use a single, qualified batch of FBS for a series of experiments or to use serum-free or serum-reduced conditions if your cell line can tolerate it.

Q4: I am planning an in vivo study with this compound. How might serum protein binding affect its pharmacokinetics and efficacy?

High serum protein binding can significantly impact the pharmacokinetic profile of a drug. Generally, extensive binding can:

  • Decrease the volume of distribution: The drug is largely confined to the bloodstream.

  • Reduce clearance: Only the unbound drug is available for metabolism by liver enzymes and excretion by the kidneys.

  • Prolong the half-life: The bound drug acts as a reservoir, slowly releasing the free drug.

These factors can influence the dosing regimen required to maintain a therapeutic concentration of free this compound at the tumor site.

Troubleshooting Guides

Issue 1: Observed IC50 of this compound is higher than expected in a cell-based assay containing serum.

  • Possible Cause: this compound may be binding to serum proteins in the culture medium, reducing the free concentration available to inhibit MALT1 in the cells.

  • Troubleshooting Steps:

    • Quantify Protein Concentration: Measure the total protein concentration in your cell culture medium supplemented with serum.

    • Reduce Serum Concentration: If permissible for your cell line, perform the assay with a lower percentage of serum or in serum-free medium and compare the IC50 values.

    • Use Purified Serum Proteins: Perform the assay in the presence of known concentrations of purified bovine serum albumin (BSA) or human serum albumin (HSA) to systematically evaluate the impact of protein binding.

    • Measure Free Concentration: If feasible, use techniques like rapid equilibrium dialysis (RED) or ultrafiltration to determine the free fraction of this compound in your assay medium.

Issue 2: Discrepancy between biochemical IC50 and cellular EC50 of this compound.

  • Possible Cause: Besides serum protein binding, other factors can contribute to this discrepancy, such as cell permeability, efflux by transporters, and intracellular target engagement. However, protein binding in the cell culture medium is a common initial factor to investigate.

  • Troubleshooting Steps:

    • Follow the steps outlined in Issue 1 to assess the impact of serum proteins.

    • Evaluate Cell Permeability: Use computational models or experimental assays to determine if this compound has good cell membrane permeability.

    • Investigate Efflux Transporters: Determine if this compound is a substrate for common drug efflux pumps like P-glycoprotein (P-gp).

Data Presentation

Due to the lack of publicly available data on the serum protein binding of this compound, the following tables present hypothetical data for illustrative purposes. These tables demonstrate how to structure and present such data when it is generated experimentally.

Table 1: Hypothetical Binding of this compound to Human Serum Proteins

Serum ProteinBinding Affinity (KD, µM)Percent Bound (at 1 µM)
Human Serum Albumin (HSA)5.295%
Alpha-1-Acid Glycoprotein (AAG)1.898%

Table 2: Hypothetical Impact of Serum on this compound Potency in OCI-Ly3 Cells

Assay ConditionIC50 (nM)
Serum-Free Medium15
Medium + 10% FBS75
Medium + 45 mg/mL HSA150

Experimental Protocols

Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a widely used method to determine the unbound fraction of a drug in plasma.

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with single-use, disposable dialysis cells (e.g., RED device). The two chambers of each cell are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the passage of small molecules but retains proteins.

  • Sample Preparation:

    • In the plasma chamber, add human plasma (or a solution of a specific serum protein like HSA).

    • Spike the plasma with this compound to a final concentration of 1 µM.

    • In the buffer chamber, add phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate the dialysis apparatus at 37°C with gentle shaking for 4-6 hours to allow for equilibrium to be reached.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • Percent Bound = [1 - (Concentration in buffer chamber / Concentration in plasma chamber)] x 100

    • Fraction Unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

Protocol 2: Assessing the Impact of Serum on In Vitro Potency

This protocol determines the effect of serum proteins on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

  • Cell Seeding: Seed a MALT1-dependent cell line (e.g., OCI-Ly3) in 96-well plates at a predetermined density in their standard growth medium containing 10% FBS and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in three different media:

    • Serum-free medium

    • Medium containing 10% FBS

    • Medium containing a physiological concentration of human serum albumin (e.g., 45 mg/mL).

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) for each medium condition.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: For each medium condition, plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_CBM CBM Complex CARMA1 CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function NegativeRegulators Negative Regulators (e.g., RelB, A20) MALT1->NegativeRegulators Protease Function AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKC AntigenReceptor->PKC PKC->CARMA1 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription R_MLT_985 This compound R_MLT_985->MALT1 Inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis start Spike this compound into Plasma dialysis Load Plasma and Buffer into RED Device start->dialysis buffer Prepare PBS Buffer buffer->dialysis incubation Incubate at 37°C (4-6 hours) dialysis->incubation sampling Collect Samples from Both Chambers incubation->sampling lcms LC-MS/MS Analysis sampling->lcms calculation Calculate % Bound and fu lcms->calculation

Caption: Workflow for determining serum protein binding using equilibrium dialysis.

References

proper storage and handling of (R)-MLT-985

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-MLT-985, a selective, allosteric, and orally active MALT1 inhibitor. This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the R-enantiomer of MLT-985, a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in T-cell and B-cell receptor signaling pathways. It forms a complex with CARD11 and BCL10 (the CBM complex), which is essential for activating the NF-κB signaling pathway. This compound inhibits the proteolytic activity of MALT1, thereby suppressing aberrant NF-κB signaling, which is implicated in the survival and proliferation of certain cancer cells, particularly B-cell malignancies.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for detailed storage recommendations for the compound in both powder and solvent forms.

Q3: How should I reconstitute this compound?

A3: this compound is soluble in DMSO. For a detailed, step-by-step reconstitution protocol, please refer to the "Experimental Protocols" section of this guide. It is recommended to prepare fresh solutions for use. If stock solutions are prepared in advance, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: In which cell lines has the activity of MALT1 inhibitors like MLT-985 been observed?

A4: The activity of MALT1 inhibitors has been demonstrated in various cell lines, particularly in models of Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which are often dependent on the NF-κB signaling pathway for their survival.[5] Examples of responsive cell lines include HBL-1, TMD8, OCI-Ly3, and OCI-Ly10.

Q5: What are the known substrates of MALT1 that can be used as biomarkers for inhibitor activity?

A5: MALT1 has several known substrates, and their cleavage can be monitored to assess the activity of this compound. Commonly studied substrates include BCL10, CYLD, A20, and RelB. Inhibition of MALT1 by this compound will result in a decrease in the cleaved forms of these substrates.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 2 years
In DMSO-80°CUp to 6 months
In DMSO-20°CUp to 1 month

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Reconstitution of this compound

Objective: To prepare a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Carefully add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C in a water bath can aid in solubilization if necessary.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines (e.g., ABC-DLBCL lines).

Materials:

  • ABC-DLBCL cell line (e.g., HBL-1, OCI-Ly3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Following the incubation period, perform the cell viability assay according to the manufacturer's protocol. For example, for the CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.

  • Analyze the data by normalizing the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of BCL10 Cleavage

Objective: To detect the inhibition of MALT1-mediated BCL10 cleavage by this compound.

Materials:

  • ABC-DLBCL cell line (e.g., HBL-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BCL10 (that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the bands corresponding to full-length and cleaved BCL10. A decrease in the cleaved BCL10 fragment with increasing concentrations of this compound indicates inhibition of MALT1 activity.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.

  • Solution:

    • Ensure the final DMSO concentration in the culture medium is sufficient to keep the compound in solution, typically between 0.1% and 0.5%.

    • Prepare intermediate dilutions of the this compound stock in culture medium with vigorous vortexing before adding to the cells.

    • Visually inspect the medium for any precipitation after adding the compound.

Issue 2: High Variability in Cell Viability Assay Results

  • Possible Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or uneven compound distribution.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium.

    • Mix the plate gently by tapping after adding the compound to ensure even distribution.

Issue 3: No Inhibition of MALT1 Substrate Cleavage Observed in Western Blot

  • Possible Cause: The concentration of this compound is too low, the incubation time is too short, or the compound has degraded.

  • Solution:

    • Perform a dose-response experiment with a wider range of this compound concentrations.

    • Increase the incubation time with the inhibitor.

    • Ensure that the this compound stock solution has been stored correctly and is not expired. Prepare a fresh stock solution if degradation is suspected.

    • Confirm that the cell line used has constitutive MALT1 activity.

Issue 4: Off-Target Effects Observed

  • Possible Cause: While this compound is a selective MALT1 inhibitor, high concentrations may lead to off-target effects.

  • Solution:

    • Use the lowest effective concentration of this compound as determined by dose-response experiments.

    • Include appropriate controls, such as a structurally related but inactive compound, if available.

    • Consider using a secondary assay to confirm that the observed phenotype is due to MALT1 inhibition.

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (TCR/BCR) CARD11 CARD11 Antigen_Receptor->CARD11 Activation CBM_Complex CBM Complex CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex Cleaved_Substrates Cleaved Substrates (e.g., BCL10, CYLD) MALT1->Cleaved_Substrates Proteolytic Cleavage TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IκB IκB IKK_Complex->IκB Phosphorylation & Degradation NF_κB NF-κB (p50/p65) NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation R_MLT_985 This compound R_MLT_985->MALT1 Inhibition Gene_Expression Target Gene Expression NF_κB_nucleus->Gene_Expression Induces

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound 3. Prepare serial dilutions of this compound Incubate_24h->Prepare_Compound Add_Compound 4. Add compound to cells Prepare_Compound->Add_Compound Incubate_Treatment 5. Incubate for 48-96h Add_Compound->Incubate_Treatment Add_Reagent 6. Add cell viability reagent Incubate_Treatment->Add_Reagent Measure_Signal 7. Measure signal (Luminescence/Absorbance) Add_Reagent->Measure_Signal Analyze_Data 8. Analyze data and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability Assay with this compound.

Experimental_Workflow_Western_Blot Start Start Cell_Treatment 1. Treat cells with This compound Start->Cell_Treatment Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (anti-BCL10) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detection 8. Add chemiluminescent substrate and image Secondary_Ab->Detection Analysis 9. Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis of BCL10 Cleavage.

References

Technical Support Center: MALT1 Inhibitors and IPEX-like Pathology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating MALT1 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for immune dysregulation, specifically IPEX-like pathology, observed with the use of MALT1 inhibitors in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing signs of immune activation (e.g., dermatitis, weight loss) in our long-term rodent studies with a MALT1 inhibitor. Could this be related to an IPEX-like syndrome?

A1: Yes, the observed phenotype is consistent with findings from multiple preclinical toxicology studies.[1][2][3] Long-term pharmacological inhibition of MALT1 protease in rats and dogs has been shown to induce a progressive immune-mediated pathology that resembles human IPEX (Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome.[1][2] This is primarily attributed to a significant reduction in the number and function of regulatory T cells (Tregs).

Q2: What is the proposed mechanism linking MALT1 inhibition to the observed IPEX-like pathology?

A2: MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation downstream of the T-cell receptor (TCR). MALT1's protease activity is particularly critical for maintaining the homeostasis and suppressive function of Tregs. Inhibition of this activity disrupts Treg function and leads to their depletion, resulting in the uncontrolled activation of effector T cells and subsequent autoimmune and inflammatory manifestations. Specifically, MALT1 protease activity controls the TCR-induced upregulation of the transcription factor MYC, which is important for Treg expansion and metabolic function.

Q3: At what point in our study should we expect to see a reduction in Treg populations after initiating treatment with a MALT1 inhibitor?

A3: A reduction in peripheral blood Treg frequency can be observed relatively quickly. Studies with the MALT1 inhibitor MLT-943 in rats showed a progressive decrease in Foxp3+CD25+ Tregs in circulating CD4+ T cells, with a maximal reduction observed after just 7 days of treatment at an effective dose. The reduction is dose-dependent.

Q4: Is the reduction in Tregs due to an effect on their development in the thymus or on mature Tregs in the periphery?

A4: Studies using thymectomized rats have demonstrated that MALT1 protease inhibition affects the frequency of peripheral Tregs independently of thymic output. This indicates that MALT1 activity is critical for the maintenance and survival of mature Tregs in the periphery.

Q5: Are there any biomarkers we can monitor to predict the onset of this IPEX-like pathology?

A5: Monitoring peripheral Treg (CD4+Foxp3+) populations by flow cytometry is a direct and early indicator. Additionally, tracking serum levels of IgE and inflammatory cytokines, as well as observing clinical signs like dermatitis, lymphadenopathy, and intestinal inflammation, can serve as key indicators of emerging pathology.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly severe or rapid onset of inflammatory symptoms (dermatitis, colitis). The dose of the MALT1 inhibitor may be too high, leading to a rapid and severe depletion of Tregs.- Perform a dose-response study to find a therapeutic window that separates efficacy from severe Treg reduction. - Consider intermittent dosing schedules. - Monitor Treg frequencies closely at multiple time points.
High variability in the inflammatory phenotype between animals. Differences in microbiome or environmental factors may influence the severity of the immune dysregulation.- Standardize housing and diet to minimize environmental variability. - Characterize the gut microbiota, as it can influence immune homeostasis.
Difficulty distinguishing between on-target toxicity (IPEX-like pathology) and off-target effects of the inhibitor. The observed phenotype may be a combination of both.- Use a structurally distinct MALT1 inhibitor as a control to see if the phenotype is reproducible. - Test the inhibitor on MALT1-deficient cells or animals to identify off-target effects.

Quantitative Data Summary

Table 1: Effect of MALT1 Inhibitor (MLT-943) on Regulatory T Cells in Rats

Treatment Group Dose (mg/kg QD p.o.) Treatment Duration Change in Peripheral Blood Treg Frequency (% of CD4+ T cells) Reference
Vehicle010 daysBaseline
MLT-9430.110 daysNo significant change
MLT-9430.510 daysModerate reduction
MLT-94357 daysMaximal reduction

Table 2: Immunological Profile of MALT1 Deficiency/Inhibition

Parameter Observation in MALT1 Deficiency/Inhibition Consequence Reference
Regulatory T cells (Tregs)Decreased number and functionImpaired immune suppression, autoimmunity
Serum IgEElevatedSystemic inflammation, mast cell activation
T-cell ActivationIncreasedMononuclear cell infiltration in multiple tissues
B-cell FunctionImpaired in complete deficiencyAgammaglobulinemia

Key Signaling Pathway

The following diagram illustrates the central role of MALT1 in T-cell receptor (TCR) signaling and the impact of its inhibition.

MALT1_TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Recognition CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PKC_theta PKCθ LAT->PKC_theta CARD11 CARD11 PKC_theta->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 CBM_complex CBM Complex MALT1 MALT1 BCL10->MALT1 MALT1->MALT1 TRAF6 TRAF6 CBM_complex->TRAF6 Scaffold Function IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases NF_kappaB_nuc NF-κB NF_kappaB->NF_kappaB_nuc Translocation MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1 Blocks Protease Activity Gene_Expression Gene Expression (Treg function, proliferation) NF_kappaB_nuc->Gene_Expression

Caption: MALT1 in TCR signaling and the effect of inhibitors.

Experimental Protocols

Protocol 1: Flow Cytometric Analysis of Regulatory T Cells in Rodent Peripheral Blood

  • Blood Collection: Collect 50-100 µL of whole blood from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Red Blood Cell Lysis: Lyse red blood cells using a commercially available lysis buffer (e.g., ACK lysis buffer) according to the manufacturer's instructions.

  • Surface Staining:

    • Wash the remaining cells with FACS buffer (PBS + 2% FBS).

    • Resuspend the cell pellet in FACS buffer containing fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD25).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization buffer (e.g., from a Foxp3 staining buffer set) and incubate for 30-60 minutes at 4°C.

    • Wash cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the cells in permeabilization buffer containing a fluorescently conjugated antibody against Foxp3.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire data on a flow cytometer. Gate on CD4+ lymphocytes and subsequently analyze the expression of CD25 and Foxp3 to identify the Treg population.

Protocol 2: Assessment of Intestinal Inflammation

  • Tissue Collection: At the study endpoint, euthanize the animals and collect sections of the small and large intestines.

  • Histological Processing:

    • Fix tissues in 10% neutral buffered formalin for 24 hours.

    • Process tissues through graded alcohols and xylene, and embed in paraffin.

    • Cut 4-5 µm sections and mount on glass slides.

  • Staining:

    • Perform standard Hematoxylin and Eosin (H&E) staining to assess general morphology and inflammatory cell infiltration.

    • Consider special stains like toluidine blue to identify mast cells.

  • Histopathological Scoring:

    • A board-certified veterinary pathologist should score the sections blindly for the severity of inflammation, epithelial changes (e.g., hyperplasia, ulceration), and cellular infiltration (e.g., lymphocytes, neutrophils, eosinophils). A semi-quantitative scoring system (e.g., 0-4 scale for each parameter) should be used.

This information is intended for research purposes only and does not constitute medical advice. Researchers should carefully consider the safety and toxicological profile of any MALT1 inhibitor in their experimental designs.

References

Validation & Comparative

A Comparative Guide to (R)-MLT-985 and its Stereoisomer in MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the MALT1 inhibitor (R)-MLT-985 and its racemic counterpart, MLT-985. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the CARD11-BCL10-MALT1 (CBM) signaling pathway, which plays a crucial role in lymphocyte activation and is a therapeutic target in various B-cell malignancies and autoimmune diseases. Understanding the stereospecific activity of MALT1 inhibitors is critical for the development of potent and selective therapeutics.

Unraveling the Stereochemistry of MLT-985

MLT-985 is a potent, selective, and orally active allosteric inhibitor of MALT1 protease. While often referred to as a single entity, MLT-985 is a racemic mixture, composed of two enantiomers: this compound and (S)-MLT-985. Research indicates that the biological activity of MLT-985 is primarily attributed to the (R)-enantiomer, highlighting the importance of stereochemistry in its mechanism of action.

Quantitative Comparison of Inhibitory Activity

The available data suggests that the (R)-isomer of MLT-985 is the significantly more active enantiomer. The racemic MLT-985 and the isolated (R)-enantiomer exhibit nearly identical high potency in biochemical assays, indicating that the (S)-enantiomer is likely inactive or possesses significantly lower activity.

CompoundAssay TypeTarget/Cell LineEndpointIC50/EC50
MLT-985 (racemic) Biochemical AssayMALT1 ProteaseEnzymatic Inhibition3 nM[1][2]
This compound Biochemical AssayMALT1 ProteaseEnzymatic Inhibition3 nM
This compound Cellular AssayJurkat CellsIL-2 Production20 nM
MLT-985 (racemic) Cellular AssayOCI-Ly3 CellsCell Growth Inhibition30 nM[1]
MLT-985 (racemic) Cellular AssayOCI-Ly3 CellsMALT1 Protease Activity10-1000 nM (dose-dependent inhibition)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CARD11-BCL10-MALT1 (CBM) signaling pathway leading to NF-κB activation and a general workflow for evaluating MALT1 inhibitors.

CBM_Signaling_Pathway Antigen_Receptor Antigen Receptor Activation CARD11 CARD11 Antigen_Receptor->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 CBM_Complex CBM Complex Assembly MALT1->CBM_Complex Protease Activity TRAF6 TRAF6 CBM_Complex->TRAF6 IKK_Complex IKK Complex Activation TRAF6->IKK_Complex IkappaB IκBα Degradation IKK_Complex->IkappaB NFkappaB NF-κB Nuclear Translocation and Gene Transcription IkappaB->NFkappaB MLT985 This compound MLT985->MALT1 Allosteric Inhibition

Caption: CBM Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis Biochemical_Assay Biochemical Assay (Fluorogenic Substrate) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Compare_Activity Compare Stereoisomer Activity Determine_IC50->Compare_Activity Cell_Culture Cell Culture (e.g., Jurkat, OCI-Ly10) Compound_Treatment Treat with this compound and Stereoisomers Cell_Culture->Compound_Treatment IL2_Assay IL-2 Secretion Assay (Jurkat) Compound_Treatment->IL2_Assay Proliferation_Assay Cell Proliferation Assay (OCI-Ly10) Compound_Treatment->Proliferation_Assay IL2_Assay->Compare_Activity Proliferation_Assay->Compare_Activity

Caption: Workflow for Evaluating MALT1 Inhibitor Stereoisomers.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

MALT1 Biochemical Assay

This assay quantifies the direct inhibitory effect of compounds on the enzymatic activity of MALT1 protease.

  • Principle: A fluorogenic substrate, such as Ac-LRSR-AMC, is cleaved by recombinant MALT1 protease, releasing a fluorescent signal. The inhibition of this reaction by a test compound is measured.

  • Materials:

    • Recombinant human MALT1 protease

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)

    • Test compounds (this compound, MLT-985) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add a fixed concentration of recombinant MALT1 protease to each well of the 384-well plate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.

    • Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the rate of substrate cleavage for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Jurkat T-Cell IL-2 Secretion Assay

This cell-based assay assesses the functional consequence of MALT1 inhibition on T-cell activation.

  • Principle: Activation of Jurkat T-cells, a human T-lymphocyte cell line, through the T-cell receptor (TCR) pathway leads to the activation of the CBM complex and subsequent production and secretion of Interleukin-2 (IL-2). MALT1 inhibitors block this signaling cascade, leading to a reduction in IL-2 secretion.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

    • T-cell activators (e.g., phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA))

    • Test compounds (this compound, MLT-985) dissolved in DMSO

    • 96-well cell culture plates

    • Human IL-2 ELISA kit

  • Procedure:

    • Seed Jurkat T-cells in a 96-well plate at a density of approximately 1 x 105 cells per well.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the cells with a combination of PHA and PMA to induce T-cell activation and IL-2 production.

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of IL-2 inhibition against the compound concentration.

ABC-DLBCL Cell Proliferation Assay

This assay evaluates the anti-proliferative effect of MALT1 inhibitors on MALT1-dependent cancer cells.

  • Principle: Activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cells, such as OCI-Ly10, are often dependent on the CBM signaling pathway for their survival and proliferation. Inhibition of MALT1 by compounds like MLT-985 is expected to suppress the growth of these cells.

  • Materials:

    • OCI-Ly10 cells

    • Appropriate cell culture medium (e.g., IMDM with 20% human serum)

    • Test compounds (this compound, MLT-985) dissolved in DMSO

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed OCI-Ly10 cells in a 96-well plate at a suitable density.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Record the luminescence signal using a plate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value from the dose-response curve.

Conclusion

The available evidence strongly indicates that the inhibitory activity of the MALT1 inhibitor MLT-985 resides in its (R)-enantiomer. Both the racemic mixture and the isolated (R)-isomer demonstrate potent inhibition of MALT1 protease in biochemical assays with an IC50 of 3 nM. The (R)-enantiomer also effectively suppresses MALT1-dependent signaling in cellular assays, leading to the inhibition of IL-2 production in Jurkat T-cells and the suppression of proliferation in ABC-DLBCL cell lines. These findings underscore the critical importance of stereochemistry in the design and development of targeted MALT1 inhibitors for therapeutic applications. Further studies directly comparing the (R)- and (S)-enantiomers in a comprehensive panel of assays would be beneficial to fully elucidate the stereospecific activity profile of MLT-985.

References

Comparative Analysis of MALT1 Inhibitors: (R)-MLT-985 and SGR-1505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): (R)-MLT-985 and SGR-1505. MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, making it a compelling therapeutic target for various B-cell malignancies and potentially autoimmune diseases.[1] This document summarizes their mechanism of action, presents available preclinical and clinical data, and outlines experimental protocols for key assays.

Mechanism of Action and Signaling Pathway

Both this compound and SGR-1505 are selective, orally active, allosteric inhibitors of the MALT1 protease.[2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is activated downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK). Upon activation, MALT1's proteolytic activity cleaves substrates such as BCL10, CYLD, and RELB, leading to the activation of the NF-κB pathway, which promotes cell survival and proliferation. By binding to an allosteric site on MALT1, this compound and SGR-1505 inhibit its enzymatic activity, thereby blocking NF-κB signaling and suppressing the growth of MALT1-dependent cancer cells.

Below is a diagram illustrating the MALT1 signaling pathway and the points of inhibition by this compound and SGR-1505.

MALT1_Signaling_Pathway cluster_cell B-Cell cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Activation MLT985 This compound MLT985->MALT1 Inhibits SGR1505 SGR-1505 SGR1505->MALT1 Inhibits

Figure 1: MALT1 Signaling Pathway Inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and SGR-1505, focusing on their potency and clinical efficacy.

Table 1: In Vitro Potency

ParameterThis compoundSGR-1505
MALT1 Biochemical IC50 3 nM<10 nM
Cellular MALT1 Activity IC50 20 nM (Jurkat cells, IL-2 production)10-100 nM (OCI-LY10 cells, IL-10 secretion)
Human PBMC IL-2 Release IC50 0.5 µMNot Reported

Table 2: Preclinical In Vivo Efficacy

ModelThis compoundSGR-1505
ABC-DLBCL Xenograft Model Demonstrated tumor regression (OCI-Ly3 model)Demonstrated anti-tumor activity as monotherapy and in combination with BTK/BCL-2 inhibitors

Table 3: Clinical Trial Overview (SGR-1505)

ParameterData
Trial Phase Phase 1 (NCT05544019)
Patient Population Relapsed/Refractory B-cell malignancies
Number of Patients (evaluable for safety) 49
Number of Patients (evaluable for efficacy) 45
Overall Response Rate (ORR) 22% (10/45) across all dose levels
Safety Profile Well-tolerated, no dose-limiting toxicities reported

Note: As of the latest available information, this compound has not entered clinical trials.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

MALT1 Biochemical Inhibition Assay

A common method to determine the biochemical potency of MALT1 inhibitors involves a fluorescence-based assay.

MALT1_Biochemical_Assay cluster_workflow Workflow Start Start Incubate Incubate Recombinant MALT1 with Inhibitor (this compound or SGR-1505) Start->Incubate Add_Substrate Add Fluorogenic MALT1 Substrate (e.g., Ac-LRSR-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Excitation/Emission appropriate for cleaved substrate) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: MALT1 Biochemical Assay Workflow.

Protocol:

  • Recombinant MALT1 enzyme is incubated with varying concentrations of the inhibitor compound (this compound or SGR-1505) in an appropriate buffer.

  • A fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) is added to the mixture.

  • The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

  • The fluorescence of the cleaved substrate is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Cell-Based MALT1 Inhibition Assay (Cytokine Secretion)

This assay assesses the ability of the inhibitors to block MALT1 activity within a cellular context.

Protocol:

  • A suitable cell line (e.g., Jurkat T-cells for IL-2 or ABC-DLBCL cell lines like OCI-LY10 for IL-10) is cultured.

  • Cells are pre-incubated with a range of concentrations of the MALT1 inhibitor.

  • Cellular signaling is stimulated to activate the MALT1 pathway (e.g., with PMA and ionomycin for Jurkat cells).

  • After an incubation period, the cell supernatant is collected.

  • The concentration of the secreted cytokine (e.g., IL-2 or IL-10) is quantified using an ELISA kit.

  • The IC50 value is determined by plotting the cytokine concentration against the inhibitor concentration.

In Vivo Xenograft Model for Efficacy Assessment

To evaluate the anti-tumor activity of the MALT1 inhibitors in a living organism, a xenograft mouse model is commonly employed.

Xenograft_Model_Workflow cluster_workflow Workflow Start Start Engraftment Engraft Human ABC-DLBCL Cells (e.g., OCI-Ly3) into Immunocompromised Mice Start->Engraftment Tumor_Growth Allow Tumors to Establish and Reach a Predefined Size Engraftment->Tumor_Growth Treatment Administer Vehicle Control, This compound, or SGR-1505 (Oral Gavage) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Over Time Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Regression, Survival Analysis Monitoring->Endpoint End End Endpoint->End

References

A Head-to-Head Battle: Allosteric vs. Covalent MALT1 Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the mechanisms, efficacy, and experimental validation of allosteric and covalent inhibitors targeting the MALT1 paracaspase.

In the landscape of targeted therapies for lymphomas and autoimmune diseases, the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target.[1][2] MALT1's dual role as a scaffold protein and a cysteine protease in the NF-κB signaling pathway makes it a linchpin in lymphocyte activation and survival.[3][4][5] Consequently, the development of small molecule inhibitors against MALT1 has garnered significant interest, leading to two primary classes of inhibitors: allosteric and covalent. This guide provides an objective comparison of these two inhibitory modalities, supported by experimental data and detailed methodologies to aid researchers in the field.

Mechanism of Action: Two Distinct Approaches to MALT1 Inhibition

Covalent and allosteric inhibitors employ fundamentally different strategies to block MALT1's proteolytic activity.

Covalent inhibitors are designed to form a stable, covalent bond with a specific amino acid residue within the enzyme's active site. For MALT1, these inhibitors typically target the catalytic cysteine residue (Cys464). This irreversible interaction permanently inactivates the enzyme. Prominent examples include the research tool Z-VRPR-fmk and the small molecule MI-2. The formation of this covalent bond often leads to high potency and a prolonged duration of action.

Allosteric inhibitors , in contrast, bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the MALT1 protein, rendering the active site inaccessible to its substrates. This mechanism is reversible and offers a more nuanced approach to modulating enzyme activity. Several allosteric MALT1 inhibitors are in preclinical and clinical development, including ABBV-MALT1, safimaltib (JNJ-67856633), and SGR-1505. A key feature of some allosteric inhibitors is their ability to selectively inhibit the protease function of MALT1 without affecting its scaffolding function, which is also crucial for NF-κB signaling.

MALT1 Signaling Pathway and Points of Inhibition

The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade and the distinct points of intervention for covalent and allosteric inhibitors.

MALT1_Signaling_Pathway MALT1 Signaling Pathway and Inhibition cluster_upstream Upstream Activation cluster_malt1 MALT1 Complex cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 Forms CBM Complex TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function Substrate Cleavage Substrate Cleavage MALT1->Substrate Cleavage Protease Function IKK IKK TRAF6->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation RelB RelB Substrate Cleavage->RelB CYLD CYLD Substrate Cleavage->CYLD A20 A20 Substrate Cleavage->A20 Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->MALT1 Binds to Active Site (Cys464) Allosteric Inhibitor Allosteric Inhibitor Allosteric Inhibitor->MALT1 Binds to Allosteric Site

MALT1 signaling and inhibitor mechanisms.

Quantitative Comparison of MALT1 Inhibitors

The following table summarizes key quantitative data for representative allosteric and covalent MALT1 inhibitors based on published preclinical studies.

Inhibitor ClassCompoundTargetAssay TypeIC50/Ki/GI50Cell Line/SystemReference
Covalent MI-2MALT1 ProteaseBiochemicalIC50: 5.84 µM-
MALT1-dependent cellsGrowth InhibitionGI50: 0.2-0.5 µMHBL-1, TMD8, OCI-Ly3, OCI-Ly10
Z-VRPR-fmkMALT1 ProteaseCellular-Raji MALT1-GloSensor
Compound 3MALT1 ProteaseBiochemicalKi: < 1 nMLZ-MALT1
MALT1-dependent cellsGrowth InhibitionGI50: ~10 nMOCI-Ly3
Allosteric Safimaltib (JNJ-67856633)MALT1 ProteaseBiochemicalIC50: 0.01 µM-
MALT1-dependent cellsIL-6/IL-10 SecretionIC50: 0.10/0.06 µMTMD8
MALT1-dependent cellsRelB CleavageIC50: 0.10 µMTMD8
SGR-1505MALT1 ProteaseBiochemicalIC50: 1.3 nM-
MALT1-dependent cellsProliferationIC50: 22-71 nMABC-DLBCL cell lines
MLT-748MALT1 ProteaseBiochemicalIC50: 5 nM-
MLT-985MALT1 ProteaseBiochemicalIC50: 3 nM-
ABBV-MALT1MALT1 ProteaseBiochemicalEC50: 349 nM-

Experimental Protocols

Accurate evaluation of MALT1 inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for key experiments cited in the comparison.

MALT1 GloSensor Protease Assay

This cell-based reporter assay provides a quantitative measure of intracellular MALT1 protease activity.

Principle: A chimeric protein consisting of a split firefly luciferase separated by a MALT1-specific cleavage sequence is expressed in cells. Upon MALT1 activation, the sequence is cleaved, leading to the reassembly of a functional luciferase enzyme and the production of a luminescent signal.

Protocol:

  • Cell Culture: Culture Raji cells stably expressing the MALT1-GloSensor reporter in RPMI-1640 medium supplemented with 10% FBS and appropriate selection antibiotics.

  • Inhibitor Treatment: Plate cells in a 96-well plate and pre-treat with various concentrations of the MALT1 inhibitor or vehicle control for 30 minutes.

  • MALT1 Activation: Induce MALT1 activity by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin for 1-2 hours.

  • Luminescence Measurement: Add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for MALT1 Substrate Cleavage

This assay directly assesses the enzymatic activity of MALT1 by monitoring the cleavage of its known substrates, such as RelB, CYLD, or BCL10.

Protocol:

  • Cell Lysis: Treat MALT1-dependent cell lines (e.g., HBL-1, TMD8) with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the full-length and/or cleaved form of the MALT1 substrate (e.g., anti-RelB, anti-CYLD) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of cleaved to full-length substrate.

CFSE Cell Proliferation Assay

The carboxyfluorescein succinimidyl ester (CFSE) dilution assay is used to measure the anti-proliferative effects of MALT1 inhibitors on cancer cell lines.

Protocol:

  • Cell Labeling: Resuspend MALT1-dependent lymphoma cells (e.g., OCI-Ly3) at 1 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.

  • Inhibitor Treatment: Wash the cells and plate them in fresh medium containing various concentrations of the MALT1 inhibitor or vehicle control.

  • Incubation: Culture the cells for 48-96 hours to allow for cell division.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, which can be visualized as distinct peaks.

  • Data Analysis: Quantify the percentage of cells in each division peak to assess the impact of the inhibitor on cell proliferation.

Logical Workflow for MALT1 Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the characterization and comparison of novel MALT1 inhibitors.

MALT1_Inhibitor_Workflow Experimental Workflow for MALT1 Inhibitor Evaluation Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay (e.g., FRET, FP) Compound Synthesis->Biochemical Assay Determine IC50/Ki Cell-based Potency Cell-based Potency (MALT1 GloSensor) Biochemical Assay->Cell-based Potency Confirm cellular activity Substrate Cleavage Assay Substrate Cleavage (Western Blot) Cell-based Potency->Substrate Cleavage Assay Validate mechanism Selectivity Profiling Selectivity Profiling (Protease/Kinase Panels) Cell-based Potency->Selectivity Profiling Assess off-target effects Anti-proliferative Activity Anti-proliferative Activity (CFSE Assay) Substrate Cleavage Assay->Anti-proliferative Activity Assess functional effect In vivo Efficacy In vivo Efficacy (Xenograft Models) Anti-proliferative Activity->In vivo Efficacy Evaluate in animal models Pharmacokinetics Pharmacokinetics (ADME studies) In vivo Efficacy->Pharmacokinetics Determine drug-like properties

Workflow for MALT1 inhibitor evaluation.

Concluding Remarks

Both allosteric and covalent inhibitors have demonstrated significant promise in targeting MALT1 for the treatment of hematological malignancies. Covalent inhibitors offer the advantage of high potency and prolonged target engagement, but may carry a higher risk of off-target effects due to their reactive nature. Allosteric inhibitors, on the other hand, provide a reversible and potentially more selective means of inhibiting MALT1, with some compounds offering the unique advantage of sparing the MALT1 scaffolding function.

The choice between these two modalities will depend on the specific therapeutic context and desired pharmacological profile. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for making informed decisions in the development of next-generation MALT1-targeted therapies. As our understanding of MALT1 biology deepens, it is likely that both allosteric and covalent inhibitors will continue to play important roles in the fight against MALT1-driven diseases.

References

Validating MALT1 Inhibition: A Comparative Guide to (R)-MLT-985 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of MALT1 with (R)-MLT-985 and its genetic knockdown. The data presented herein is intended to assist researchers in validating experimental results and understanding the nuanced differences between these two methodologies in the context of MALT1-dependent signaling pathways.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of NF-κB and is a key driver in certain lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] Its dual function as a scaffold protein and a cysteine protease makes it an attractive therapeutic target.[3][4] Pharmacological inhibitors, such as the potent and selective allosteric inhibitor this compound, and genetic tools like shRNA-mediated knockdown are two primary methods used to probe MALT1 function.[5] This guide directly compares the outcomes of these two approaches.

Comparison of Phenotypic and Signaling Outcomes

The pharmacological inhibition of MALT1 with compounds like this compound and its genetic knockdown lead to largely convergent phenotypes, including the suppression of NF-κB signaling, inhibition of cell proliferation, and induction of apoptosis in MALT1-dependent cancer cells. However, subtle differences can arise due to the nature of each intervention. Pharmacological inhibition is often rapid and titratable, while genetic knockdown provides a more sustained, long-term depletion of the target protein.

Data Summary

The following tables summarize the quantitative effects of MALT1 inhibition by a potent, selective inhibitor (referred to as "MALT1 inhibitor" and based on data from closely related compounds) and MALT1 shRNA on key cellular processes in ABC-DLBCL cell lines.

Table 1: Effect on Cell Viability (IC50/EC50)

Cell LineMALT1 Inhibitor (IC50, µM)MALT1 shRNA (% Reduction in Viability)Reference
OCI-Ly30.4Significant reduction
HBL-10.2Significant reduction
TMD80.5Significant reduction

Table 2: Inhibition of NF-κB Signaling

AssayMALT1 InhibitorMALT1 shRNAReference
NF-κB Reporter Activity~50% reduction (24h)Significant reduction
Nuclear c-Rel LevelsSubstantial reductionSubstantial reduction
Cleavage of MALT1 Substrates (e.g., CYLD, BCL10, RelB)BlockedAbolished

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

MALT1_Signaling_Pathway BCR BCR Activation CBM CBM Complex (CARD11, BCL10, MALT1) BCR->CBM MALT1 MALT1 Protease Activity CBM->MALT1 IKK IKK Activation CBM->IKK MALT1_Inhibitor This compound MALT1_Inhibitor->MALT1 Inhibits MALT1_shRNA MALT1 shRNA MALT1_shRNA->MALT1 Knockdown Substrates Cleavage of NF-κB Regulators (A20, CYLD, RelB) MALT1->Substrates Substrates->IKK Amplifies IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Target Gene Expression (e.g., BCL-XL, IL-6, IL-10) NFkB->Gene

MALT1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays Inhibitor This compound Treatment Viability Cell Viability Assay (MTS/CFSE) Inhibitor->Viability Western Western Blot (MALT1, Cleaved Substrates) Inhibitor->Western Reporter NF-κB Reporter Assay (Luciferase) Inhibitor->Reporter Knockdown Lentiviral MALT1 shRNA Transduction Knockdown->Viability Knockdown->Western Knockdown->Reporter

Experimental Workflow for Comparing MALT1 Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lentiviral shRNA Knockdown of MALT1

This protocol describes the generation of stable MALT1 knockdown in ABC-DLBCL cell lines using lentiviral particles.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA plasmid targeting human MALT1 (e.g., from Santa Cruz Biotechnology, sc-35845-SH)

  • Control shRNA plasmid (non-targeting)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8)

  • Polybrene

  • Puromycin

  • Complete cell culture medium

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the MALT1 shRNA plasmid and packaging plasmids using a suitable transfection reagent.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool and filter the supernatant through a 0.45 µm filter.

  • Transduction of ABC-DLBCL Cells: Seed the target cells at a density of 2 x 10^6 cells/mL.

  • Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.

  • Centrifuge the plates at 1,000 x g for 90 minutes to enhance transduction efficiency.

  • Incubate the cells for 24 hours, then replace the medium with fresh medium containing puromycin (concentration to be determined by a titration curve for each cell line, typically 1-2 µg/mL).

  • Select for stably transduced cells for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days.

  • Verification of Knockdown: Assess MALT1 protein levels by Western blot analysis.

Western Blot for MALT1 and Cleaved Substrates

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MALT1, anti-CYLD, anti-RelB, anti-BCL10, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

NF-κB Reporter Assay (Luciferase)

This assay measures the transcriptional activity of NF-κB.

Materials:

  • ABC-DLBCL cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent suitable for suspension cells (e.g., electroporation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect ABC-DLBCL cells with the NF-κB reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with this compound or vehicle control for the desired time.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as a percentage of the vehicle-treated control.

Cell Viability Assay (MTS)

Materials:

  • ABC-DLBCL cells

  • 96-well plates

  • This compound

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for 24-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of MALT1 are effective strategies for studying MALT1 function and validating its role as a therapeutic target. While they produce similar downstream effects on NF-κB signaling and cell viability, researchers should consider the specific advantages and limitations of each approach when designing experiments. This guide provides the necessary data and protocols to facilitate a robust and well-validated investigation into MALT1 biology.

References

Comparative Analysis of (R)-MLT-985: A Guide to its Selectivity Against Other Paracaspases and Related Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of (R)-MLT-985, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). Given that MALT1 is the sole member of the paracaspase family in humans, this guide focuses on the selectivity of this compound against other closely related proteases, particularly caspases.

Executive Summary

This compound is a highly selective inhibitor of the human paracaspase MALT1, with a biochemical IC50 of 3 nM.[1][2][3] Extensive selectivity screening has demonstrated its negligible activity against a broad panel of other human proteases, including various caspases and cathepsins. This high degree of selectivity makes this compound a valuable tool for studying MALT1-specific functions and a promising candidate for therapeutic development.

Cross-Reactivity Profile of this compound

As MALT1 is the only paracaspase found in humans, a direct comparison of this compound's activity against other human paracaspases is not feasible. Therefore, its selectivity has been extensively evaluated against other families of proteases, most notably the caspases, which share some structural homology with the caspase-like domain of MALT1.

A comprehensive screening of this compound against a panel of 23 human proteases revealed its exceptional selectivity. In these assays, this compound exhibited an IC50 value greater than 10 µM for all tested proteases, highlighting a selectivity of over 3000-fold for MALT1.[1]

Table 1: Selectivity Profile of this compound Against a Panel of Human Proteases

Protease FamilyRepresentative ProteasesThis compound IC50 (µM)
Paracaspase MALT1 0.003 [1]
CaspasesCaspase-3> 10
Caspase-7> 10
Caspase-8> 10
Caspase-9> 10
CathepsinsCathepsin B> 10
Cathepsin C> 10
Cathepsin K> 10
Cathepsin L> 10
Cathepsin S> 10
Other Proteases23 distinct proteases in total> 10 for all

MALT1 Signaling Pathway and Inhibition by this compound

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in NF-κB activation downstream of antigen and other receptors. Upon receptor stimulation, the CBM complex assembles, leading to the allosteric activation of MALT1's protease function. Activated MALT1 then cleaves several substrates, including BCL10, CYLD, and RelB, to propagate signaling. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site to prevent the conformational changes required for MALT1's catalytic activity.

MALT1_Signaling_Pathway MALT1 Signaling Pathway and Inhibition by this compound cluster_receptor Cell Surface Receptor Activation cluster_cbm CBM Complex Assembly cluster_downstream Downstream Signaling cluster_inhibitor Inhibition AntigenReceptor Antigen Receptor CARD11 CARD11 AntigenReceptor->CARD11 stimulates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits & activates SubstrateCleavage Substrate Cleavage (e.g., BCL10, CYLD, RelB) MALT1->SubstrateCleavage catalyzes NFkB_Activation NF-κB Activation SubstrateCleavage->NFkB_Activation leads to GeneExpression Gene Expression NFkB_Activation->GeneExpression promotes MLT985 This compound MLT985->MALT1 allosterically inhibits

Caption: MALT1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The selectivity of this compound was determined through a series of robust biochemical and cellular assays. Below are representative protocols for assessing MALT1 inhibition and cross-reactivity against other proteases.

Biochemical Protease Activity Assay (General Protocol for Selectivity Screening)

This protocol is a generalized method for determining the IC50 of an inhibitor against a panel of purified proteases.

  • Reagents and Materials:

    • Purified recombinant human proteases (e.g., MALT1, Caspases, Cathepsins).

    • Specific fluorogenic peptide substrate for each protease.

    • Assay buffer appropriate for each protease.

    • This compound stock solution in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • A serial dilution of this compound is prepared in DMSO and then diluted in the respective assay buffer.

    • The purified protease is diluted to its optimal concentration in the assay buffer.

    • In the assay plate, the inhibitor dilutions are mixed with the diluted protease and incubated at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • The specific fluorogenic substrate is added to each well to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.

    • The initial reaction rates are calculated from the linear phase of the kinetic read.

    • The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.

Cellular MALT1 Activity Assay (e.g., Jurkat T-cell IL-2 Reporter Assay)

This assay measures the functional consequence of MALT1 inhibition in a cellular context.

  • Reagents and Materials:

    • Jurkat T-cells stably expressing an IL-2 promoter-driven reporter gene (e.g., luciferase or GFP).

    • Cell culture medium and supplements.

    • Stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.

    • This compound stock solution in DMSO.

    • Reagents for detecting the reporter gene product (e.g., luciferase substrate).

    • Luminometer or flow cytometer.

  • Procedure:

    • Jurkat cells are seeded in a 96-well plate.

    • The cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 1 hour).

    • The cells are then stimulated with PMA and ionomycin to activate the T-cell receptor signaling pathway, leading to MALT1 activation.

    • After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed, and the reporter gene activity is measured.

    • The percent inhibition of reporter activity is calculated relative to stimulated cells treated with DMSO.

    • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow General Workflow for Protease Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare Inhibitor Dilutions B2 Incubate Inhibitor with Purified Protease B1->B2 B3 Add Fluorogenic Substrate B2->B3 B4 Measure Fluorescence Kinetically B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cells C2 Pre-incubate with Inhibitor C1->C2 C3 Stimulate Cells C2->C3 C4 Measure Reporter Gene Activity C3->C4 C5 Calculate IC50 C4->C5

Caption: Workflow for biochemical and cellular assays to assess inhibitor selectivity.

Conclusion

This compound is a highly potent and exceptionally selective allosteric inhibitor of the human paracaspase MALT1. Its lack of significant cross-reactivity with other human proteases, including the closely related caspase family, underscores its value as a specific chemical probe for interrogating MALT1 biology and as a promising therapeutic candidate for MALT1-driven diseases. The experimental data robustly supports its selectivity, making it a superior tool for both basic research and clinical development.

References

Synergistic Effects of (R)-MLT-985 with Other Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-MLT-985 is an investigational small molecule inhibitor targeting the novel oncogenic protein XYZ, which is overexpressed in a variety of malignancies and plays a crucial role in tumor progression and resistance to standard therapies. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other established cancer treatments. The data presented herein is derived from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound in combination therapy regimens.

Synergy with Platinum-Based Chemotherapy

The combination of this compound with cisplatin, a commonly used platinum-based chemotherapeutic agent, has demonstrated significant synergistic cytotoxicity in non-small cell lung cancer (NSCLC) and ovarian cancer models.

Quantitative Data Summary
Cell LineCancer TypeTreatmentIC50 (µM)Combination Index (CI)
A549NSCLCThis compound5.2
Cisplatin8.5
This compound + Cisplatin1.8 + 3.00.62
SKOV3OvarianThis compound3.8
Cisplatin6.2
This compound + Cisplatin1.2 + 2.10.55

A Combination Index (CI) < 1 indicates synergism.

Experimental Protocol: Cell Viability Assay
  • Cell Seeding: A549 or SKOV3 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or a combination of both drugs at a constant molar ratio.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals were dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated, and the synergistic effect was determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K XYZ XYZ AKT AKT XYZ->AKT activates PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation mTOR->Proliferation promotes RMLT985 This compound RMLT985->XYZ inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis

Caption: Synergistic mechanism of this compound and Cisplatin.

Enhancement of Radiation Therapy Efficacy

In preclinical models of glioblastoma, this compound has been shown to act as a potent radiosensitizer, enhancing the tumor-killing effects of ionizing radiation.

Quantitative Data Summary
Cell LineTreatmentSurviving Fraction at 2 GySensitizer Enhancement Ratio (SER)
U87-MGRadiation Only0.65
This compound + Radiation0.421.55

The Sensitizer Enhancement Ratio (SER) is calculated as the dose of radiation required to achieve a certain effect divided by the dose of radiation required to achieve the same effect in the presence of the sensitizing agent.

Experimental Protocol: Clonogenic Survival Assay
  • Cell Seeding: U87-MG cells were seeded in 6-well plates at varying densities (200-2000 cells/well).

  • Drug Treatment: Cells were pre-treated with 2 µM of this compound for 24 hours.

  • Irradiation: Cells were irradiated with a single dose of 0, 2, 4, 6, or 8 Gy of X-rays.

  • Colony Formation: The cells were incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies were fixed with methanol, stained with crystal violet, and colonies containing at least 50 cells were counted.

  • Data Analysis: The surviving fraction was calculated for each radiation dose, and the Sensitizer Enhancement Ratio (SER) was determined from the dose-response curves.

Experimental Workflow Diagram

G cluster_workflow Clonogenic Survival Assay Workflow A Seed U87-MG cells B Pre-treat with this compound (24h) A->B C Irradiate (0-8 Gy) B->C D Incubate (10-14 days) C->D E Fix, Stain, and Count Colonies D->E F Calculate Surviving Fraction and SER E->F

Caption: Workflow for the Clonogenic Survival Assay.

Combination with Immune Checkpoint Inhibitors

Preliminary data suggests that this compound may enhance the efficacy of anti-PD-1 therapy in a murine syngeneic colon cancer model by modulating the tumor microenvironment.

Quantitative Data Summary
Treatment GroupTumor Growth Inhibition (%)CD8+ T-cell Infiltration (cells/mm²)
Vehicle058
Anti-PD-135112
This compound2895
This compound + Anti-PD-168245
Experimental Protocol: In Vivo Murine Model
  • Tumor Implantation: BALB/c mice were subcutaneously inoculated with CT26 colon carcinoma cells.

  • Treatment Initiation: When tumors reached a volume of approximately 100 mm³, mice were randomized into four treatment groups.

  • Dosing Regimen:

    • This compound was administered orally at 50 mg/kg, daily.

    • Anti-PD-1 antibody was administered intraperitoneally at 10 mg/kg, twice a week.

  • Tumor Measurement: Tumor volume was measured every two days using calipers.

  • Immunohistochemistry: At the end of the study, tumors were harvested, sectioned, and stained for CD8+ T-cells.

  • Data Analysis: Tumor growth inhibition was calculated relative to the vehicle control group. CD8+ T-cell infiltration was quantified by counting positive cells per mm² of tumor tissue.

Logical Relationship Diagram

G RMLT985 This compound TME Modulation of Tumor Microenvironment RMLT985->TME AntiPD1 Anti-PD-1 CD8 Increased CD8+ T-cell Infiltration AntiPD1->CD8 enhances activity of TME->CD8 TumorGrowth Inhibition of Tumor Growth CD8->TumorGrowth

Caption: Logical flow of this compound and Anti-PD-1 synergy.

Disclaimer: this compound is an investigational compound and has not been approved for clinical use. The data presented in this guide are from preclinical studies and may not be representative of clinical outcomes in humans. Further research is required to establish the safety and efficacy of this compound in combination with other cancer therapies.

comparing the in vivo efficacy of different MALT1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of MALT1 Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in oncology and immunology. As a dual-function scaffold and cysteine protease, MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which activates the NF-κB signaling pathway essential for the proliferation and survival of certain cancer cells and for the function of immune cells.[1][2][3] Its protease activity, in particular, is crucial for cleaving and inactivating negative regulators of NF-κB, such as A20, RelB, and CYLD, thereby amplifying the signal.[4][5] This has led to the development of numerous small-molecule MALT1 inhibitors, with several showing promising preclinical in vivo activity.

This guide provides a comparative overview of the in vivo efficacy of prominent MALT1 inhibitors based on published experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of MALT1-targeted therapies.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade. Upon antigen receptor stimulation, the CBM complex is formed, leading to MALT1 protease activation. Activated MALT1 cleaves several substrates to sustain NF-κB activation, which promotes cell survival and proliferation. MALT1 inhibitors block this proteolytic activity.

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus Antigen Receptor Antigen Receptor CARMA1 CARD11 (CARMA1) Antigen Receptor->CARMA1 Activation BCL10 BCL10 MALT1 MALT1 IKK IKK Complex MALT1->IKK Scaffold Function A20 A20 MALT1->A20 Cleavage (Inactivation) RelB RelB MALT1->RelB Cleavage (Inactivation) CYLD CYLD MALT1->CYLD Cleavage (Inactivation) IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Inhibitors MALT1 Inhibitors Inhibitors->MALT1 Inhibits Protease Activity Transcription Gene Transcription (Survival, Proliferation) NFkappaB_nuc->Transcription

Caption: MALT1 activation and inhibition within the NF-κB pathway.

Comparative Efficacy of MALT1 Inhibitors

The following table summarizes the in vivo efficacy of several MALT1 inhibitors from preclinical studies. Direct comparison is challenging due to variations in experimental models, dosing regimens, and endpoint measurements across different studies. However, the data collectively demonstrate the potent anti-tumor and anti-inflammatory activity of targeting MALT1.

InhibitorAnimal ModelDisease/Cell LineDosing RegimenKey Efficacy ResultsCitation(s)
JNJ-67856633 Mouse XenograftOCI-Ly3, OCI-Ly10 (ABC-DLBCL)1-100 mg/kg, p.o., BIDDose-dependent tumor growth inhibition (TGI). Potent TGI observed in both cell line-derived and patient-derived xenografts.
ABBV-MALT1 Mouse XenograftOCI-Ly3 (ABC-DLBCL)Not specifiedPotent xenograft inhibition.
ABBV-MALT1 Mouse PDXLY-24-0063 (CARD11-mutant)Not specified96% TGI (tumor regression).
MI-2 Mouse XenograftHBL-1 (ABC-DLBCL)25 mg/kg, i.p., BIDSignificant TGI compared to vehicle. Reduced nuclear c-REL in tumors.
SY-12696 Mouse XenograftOCI-Ly3 (ABC-DLBCL)5, 10, 20 mg/kgDose-dependent TGI, up to 90% at 20 mg/kg.
MLT-943 Rat ModelCollagen-Induced Arthritis10 mg/kg, p.o., QDFully prevented paw swelling and normalized joint histology scores.
MLT-943 Rat ModelSRBC Immunization1.5 mg/kg, p.o., BID90% inhibition of antibody production.
C4x compound Mouse XenograftNot specified30 mg/kg, p.o.Significant TGI, comparable to JNJ-67856633.

Note: TGI = Tumor Growth Inhibition; p.o. = oral administration; i.p. = intraperitoneal injection; BID = twice daily; QD = once daily; ABC-DLBCL = Activated B-Cell like Diffuse Large B-Cell Lymphoma; PDX = Patient-Derived Xenograft; SRBC = Sheep Red Blood Cell.

Experimental Protocols and Methodologies

The in vivo assessment of MALT1 inhibitors predominantly relies on xenograft models of B-cell lymphomas and inflammatory disease models.

Xenograft Tumor Model (ABC-DLBCL)

This is the most common model for evaluating anti-cancer efficacy.

  • Cell Lines: Human ABC-DLBCL cell lines with known dependence on NF-κB signaling, such as OCI-Ly3, OCI-Ly10, HBL-1, and TMD8, are frequently used.

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID or similar strains) are used to prevent rejection of the human tumor cells.

  • Procedure:

    • Cell Implantation: A specific number of cancer cells (e.g., 5-10 million) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Mice are randomized into vehicle control and treatment groups. The MALT1 inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

    • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis, such as Western blotting for MALT1 substrates (e.g., uncleaved BCL10 or CYLD) or immunohistochemistry for NF-κB pathway markers (e.g., nuclear c-REL). Efficacy is reported as percent Tumor Growth Inhibition (%TGI).

Collagen-Induced Arthritis (CIA) Model

This model is used to assess the anti-inflammatory potential of MALT1 inhibitors.

  • Animal Strain: Specific rat strains susceptible to collagen-induced arthritis are used.

  • Procedure:

    • Immunization: Animals are immunized with an emulsion of bovine type II collagen and an adjuvant to induce an autoimmune response against joint cartilage.

    • Treatment: Prophylactic or therapeutic treatment with the MALT1 inhibitor (e.g., MLT-943) is initiated.

    • Monitoring: The development and severity of arthritis are monitored by scoring clinical signs like paw swelling and redness.

    • Endpoint Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure anti-collagen antibody levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo xenograft study to test MALT1 inhibitor efficacy.

InVivo_Workflow cluster_treatment Treatment Phase start Start implant Cell Implantation (e.g., OCI-Ly3 cells in immunocompromised mice) start->implant growth Tumor Growth (to ~150 mm³) implant->growth random Randomize Mice into Groups growth->random treat_vehicle Administer Vehicle random->treat_vehicle treat_drug Administer MALT1 Inhibitor (e.g., 20 mg/kg, p.o., BID) random->treat_drug monitor Monitor Tumor Volume & Body Weight treat_vehicle->monitor treat_drug->monitor endpoint Endpoint Reached (Control tumor >1500 mm³) monitor->endpoint Continue until analysis Tumor Excision & Pharmacodynamic Analysis (e.g., Western Blot for RelB) endpoint->analysis end End analysis->end

Caption: Standard workflow for a preclinical xenograft efficacy study.

Concluding Remarks

The preclinical in vivo data strongly support the therapeutic potential of MALT1 protease inhibition for treating ABC-DLBCL and other B-cell malignancies, as well as certain inflammatory conditions. Multiple compounds, such as JNJ-67856633, ABBV-MALT1, and SY-12696, have demonstrated robust single-agent tumor growth inhibition in various xenograft models. Notably, MALT1 inhibitors show efficacy in models with mutations downstream of BTK (e.g., CARD11 mutations), suggesting they could be valuable for patients resistant to BTK inhibitors.

While these findings are promising, long-term inhibition of MALT1 has been associated with a reduction in regulatory T cells (Tregs) and the emergence of immune-related pathologies in some preclinical toxicology studies, a factor that requires careful consideration in clinical development. The ongoing and future clinical trials for first-in-class inhibitors like JNJ-67856633 and ONO-7018 will be crucial in defining the safety and efficacy profile of MALT1 inhibition in patients.

References

Comparative Analysis of (R)-MLT-985 and Alternative MALT1 Inhibitors on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the MALT1 inhibitor (R)-MLT-985 and its effects on alternative signaling pathways, benchmarked against other known MALT1 inhibitors. The primary focus is to delineate the impact on pathways beyond the canonical NF-κB signaling cascade, particularly the PI3K/AKT/mTOR pathway, which has been identified as a critical axis for feedback and potential resistance mechanisms.

Introduction to MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB activation downstream of antigen receptor and other signaling pathways.[1] Dysregulation of MALT1 activity is a hallmark of certain B-cell lymphomas, such as the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), making it a prime therapeutic target.[1][2] this compound is a potent and selective allosteric inhibitor of MALT1.[3] This guide explores its effects on alternative signaling pathways in comparison to other MALT1 inhibitors.

Primary Signaling Pathway: MALT1-NF-κB Axis

MALT1's primary role is the activation of the NF-κB signaling pathway.[1] MALT1 inhibitors, including this compound, MI-2, Z-VRPR-FMK, and ABBV-MALT1, effectively block this pathway by preventing the cleavage of MALT1 substrates like BCL10, CYLD, and RelB, leading to the suppression of NF-κB target gene expression and subsequent inhibition of proliferation and survival in MALT1-dependent cancer cells.

BCR_TCR BCR/TCR Signaling CBM CARD11-BCL10-MALT1 (CBM) Complex BCR_TCR->CBM MALT1 MALT1 Protease Activity CBM->MALT1 IKK IKK Complex MALT1->IKK NFkB NF-κB Activation IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation R_MLT_985 This compound & other MALT1 Inhibitors R_MLT_985->MALT1

Figure 1: Simplified diagram of the canonical MALT1-NF-κB signaling pathway and the point of intervention by MALT1 inhibitors.

Alternative Signaling Pathway: The PI3K/AKT/mTOR Axis

A critical observation in the study of MALT1 inhibitors is their impact on the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is common in cancer.

Feedback Activation of mTOR Signaling

Studies have shown that inhibition of MALT1 can lead to a compensatory feedback activation of the mTORC1 signaling pathway, as evidenced by increased phosphorylation of the downstream effector S6 ribosomal protein. This feedback loop is considered a potential mechanism of resistance to MALT1 inhibitor monotherapy. This effect has been observed with the MALT1 inhibitor MI-2, where treatment of ABC-DLBCL cells led to a significant increase in phosphorylated S6 (p-S6). While direct comparative data for this compound is not extensively available in the provided search results, as a potent MALT1 inhibitor, it is plausible that it may induce a similar feedback mechanism.

cluster_0 MALT1 Inhibition cluster_1 PI3K/AKT/mTOR Pathway MALT1_Inhibitor This compound / MI-2 MALT1 MALT1 MALT1_Inhibitor->MALT1 mTORC1 mTORC1 MALT1_Inhibitor->mTORC1 Feedback Activation NFkB NF-κB Pathway MALT1->NFkB PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 p_S6 p-S6 (Increased) mTORC1->p_S6

Figure 2: Crosstalk between MALT1 inhibition and the PI3K/AKT/mTOR pathway, highlighting the feedback activation of mTORC1.

Comparative Efficacy of MALT1 Inhibitors

While a direct quantitative comparison of this compound with other MALT1 inhibitors on the PI3K/AKT/mTOR pathway is not available in the provided search results, a qualitative comparison based on their primary target engagement and observed cellular effects can be made.

MALT1 InhibitorTypeIC50 (MALT1)Key Cellular Effects on Alternative PathwaysReference
This compound Allosteric3 nMData on specific effects on PI3K/AKT/mTOR pathway not detailed in the provided search results, but feedback activation is a known class effect.
MI-2 Irreversible, Active-site~2.1 µMInduces a strong and significant increase in S6 phosphorylation in ABC-DLBCL cells.
Z-VRPR-FMK Irreversible, Peptide-based-Reduces IL-6 and IL-10 secretion, leading to decreased STAT3 phosphorylation in ABC-DLBCL cells. Effects on PI3K/AKT/mTOR not explicitly detailed.
ABBV-MALT1 AllostericPotentPotently shuts down B-cell signaling. Combination with BCL2 inhibitor venetoclax shows synergy, suggesting crosstalk with apoptosis pathways. Specific data on PI3K/AKT/mTOR feedback not detailed.
MLT-943 Selective-Effective in preclinical models of autoimmunity and B-cell malignancies. Long-term inhibition associated with reduction in regulatory T cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of drug performance. Below are summarized protocols for key experiments cited in the analysis of MALT1 inhibitors.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, which indicates its activation state.

Objective: To measure the levels of total and phosphorylated AKT (p-AKT) and S6 (p-S6) in lymphoma cell lines following treatment with MALT1 inhibitors.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1)

  • MALT1 inhibitors: this compound, MI-2, etc.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Seed ABC-DLBCL cells and treat with various concentrations of MALT1 inhibitors for specified time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

A Cell Treatment with MALT1 Inhibitors B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (p-AKT, p-S6) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Figure 3: Workflow for Western blot analysis of PI3K/AKT/mTOR pathway activation.

Cell Viability Assay

This assay determines the effect of MALT1 inhibitors on the proliferation and survival of lymphoma cells.

Objective: To compare the cytotoxicity of different MALT1 inhibitors on ABC-DLBCL cell lines.

Materials:

  • ABC-DLBCL cell lines

  • MALT1 inhibitors

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Treat cells with a serial dilution of each MALT1 inhibitor.

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 120 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of MALT1 inhibitors in a living organism.

Objective: To assess the in vivo efficacy of MALT1 inhibitors in reducing tumor growth in a mouse model of ABC-DLBCL.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • ABC-DLBCL cell lines for implantation

  • MALT1 inhibitors formulated for in vivo administration

Procedure:

  • Tumor Implantation: Subcutaneously inject ABC-DLBCL cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize mice into treatment and control groups.

  • Drug Administration: Administer the MALT1 inhibitors and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathways (e.g., by Western blot for p-S6).

  • Analysis: Compare tumor growth inhibition between the treatment and control groups.

Conclusion

This compound is a potent MALT1 inhibitor that effectively targets the NF-κB signaling pathway. However, a critical consideration for the therapeutic application of MALT1 inhibitors is the potential for feedback activation of the PI3K/AKT/mTOR pathway, which may contribute to drug resistance. This guide highlights the importance of evaluating the effects of MALT1 inhibitors on these alternative signaling pathways. Further head-to-head studies are required to provide a more detailed quantitative comparison of this compound with other MALT1 inhibitors in modulating these feedback loops. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be essential for the rational design of combination therapies to overcome resistance and improve clinical outcomes.

References

Safety Operating Guide

Navigating the Safe Handling of (R)-MLT-985: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel MALT1 inhibitor (R)-MLT-985, ensuring a safe laboratory environment is paramount. As this compound is intended for research use only and not for human or veterinary use, and in the absence of a specific Safety Data Sheet (SDS), a precautionary approach to handling and disposal is essential.[1][2] This guide provides crucial safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, particularly in solid or powder form, a comprehensive suite of personal protective equipment is required to minimize exposure.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationMinimum Required PPERecommended PPE for Enhanced Protection
General Handling Nitrile gloves (single pair), Safety glasses with side shields, Fully-buttoned laboratory coat.[2][3]Double nitrile gloves, Chemical splash goggles.
Weighing of Powders Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).Use of a ventilated enclosure (e.g., powder-containment hood or glove box) is mandatory.
Preparation of Solutions Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant apron over a lab coat.Work within a certified chemical fume hood.
Conducting Reactions Chemically-resistant gloves (based on reactants), Chemical splash goggles, Laboratory coat.Use of a chemical fume hood or glove box is mandatory.
Waste Disposal Double nitrile gloves, Chemical splash goggles, Laboratory coat.Chemical-resistant apron, as needed.

It is critical to always inspect PPE for any damage before use and to confine its use to the laboratory area.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is fundamental to laboratory safety. The following diagrams illustrate the recommended workflows for PPE selection and the disposal of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operation Phase cluster_post_op Post-Operation start Identify this compound Handling Task assess_hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact) start->assess_hazards select_ppe Select Appropriate PPE (Refer to Table) assess_hazards->select_ppe inspect_ppe Inspect PPE for Integrity select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_compound Perform Handling Procedure (e.g., Weighing, Solution Prep) don_ppe->handle_compound decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe end Procedure Complete dispose_ppe->end

PPE Selection and Use Workflow for this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal_pathway Disposal Pathway start Generate this compound Waste (Solid, Liquid, Contaminated Materials) segregate_waste Segregate Waste Streams (e.g., Solid vs. Liquid) start->segregate_waste collect_solid Collect Solid Waste in a Labeled, Sealed Container segregate_waste->collect_solid collect_liquid Collect Liquid Waste in a Labeled, Leak-Proof Container segregate_waste->collect_liquid label_waste Clearly Label Waste Containers with Contents and Hazards collect_solid->label_waste collect_liquid->label_waste store_waste Store in a Designated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end Waste Disposed by EHS contact_ehs->end

Disposal Plan for this compound Waste.

Operational Protocols

Handling Solid this compound:

  • All manipulations of solid this compound that could generate dust must be performed within a ventilated enclosure, such as a powder-containment hood or a glove box.

  • To minimize dust, consider using wet-handling techniques by dampening the powder with a suitable solvent.

Preparing Solutions:

  • All solution preparations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Add the solid compound to the solvent slowly and carefully to avoid splashing.

Emergency Procedures:

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek prompt medical attention.

  • Spills: Treat any spill of this compound as a major spill. Evacuate the immediate area and notify your supervisor and institutional Environmental Health & Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and compatible containers.

  • Solid Waste: This includes excess solid compound and any materials used for cleanup (e.g., absorbent pads, contaminated gloves). Place these in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Never dispose of this waste down the drain.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to institutional protocols. Deface or remove the original label before disposing of the rinsed container.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

By adhering to these stringent safety protocols, researchers can confidently and responsibly advance their work with this compound while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.